Linaclotide (Standard)
Description
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Properties
IUPAC Name |
(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGCNMMJRFDFNR-IURAOCFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H79N15O21S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1526.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Slightly soluble in aqueous sodium chloride | |
| Details | US Natl Inst Health; DailyMed. Current Medical Information. Available from, as of Feb 11, 2015: https://dailymed.nlm.nih.gov/dailymed/about.cfm | |
| Record name | Linaclotide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
851199-59-2 | |
| Record name | H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Linaclotide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Linaclotide
Linaclotide (B608579), marketed under brand names such as LINZESS® and CONSTELLA®, is a first-in-class guanylate cyclase-C (GC-C) agonist.[1][2][3] It is a synthetic 14-amino acid peptide used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC) in adults.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical development timeline of Linaclotide.
Discovery and Development Timeline
The development of Linaclotide was spearheaded by Ironwood Pharmaceuticals, Inc. (formerly Microbia, Inc.).[4][5] The discovery was based on research into the heat-stable enterotoxin produced by some strains of Escherichia coli that cause traveler's diarrhea.[4] This toxin was found to activate the guanylate cyclase-C (GC-C) receptor in the intestine.
| Date | Milestone | Description |
| 1998 | Microbia, Inc. is founded. | The company that would become Ironwood Pharmaceuticals was spun out of the Whitehead Institute.[4] |
| 2002 | Dr. Mark Currie joins Microbia. | Dr. Currie directed the research efforts that led to the discovery of Linaclotide.[4] |
| 2004 | Phase I clinical trials begin. | The first clinical trials to assess the safety and tolerability of Linaclotide in humans were initiated.[4] |
| 2007 | Partnership with Forest Laboratories. | A partnership was formed for the development and marketing of Linaclotide in North America.[4] |
| 2009 | Phase III clinical trials for IBS-C initiated. | Two large-scale clinical trials began to evaluate the efficacy and safety of Linaclotide for the treatment of IBS-C.[2] |
| 2012 | First global approval by the US FDA. | Linaclotide was approved in the United States for the treatment of IBS-C and CIC in adults.[3][4][5][6] |
| 2012 | Approval in the European Union. | The European Medicines Agency approved Linaclotide for the treatment of moderate to severe IBS-C.[4][7] |
| 2023 | FDA approval for pediatric functional constipation. | The FDA expanded the indication for Linaclotide to include the treatment of functional constipation in patients aged 6 to 17 years.[8] |
Mechanism of Action
Linaclotide is a peptide agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[9][10] The binding of Linaclotide to the GC-C receptor initiates a signaling cascade that results in increased intracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP).[5][9] This increase in cGMP has two primary effects:
-
Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen.[9][10][11] This increased ion flow results in the secretion of water into the intestines, which softens the stool and accelerates gastrointestinal transit.[9][11]
-
Reduced Visceral Pain: The increase in cGMP also has an extracellular effect, where it is thought to modulate the activity of pain-sensing nerves in the colon, thereby reducing visceral pain and hypersensitivity.[9][10]
Chemical Synthesis of Linaclotide
Linaclotide is a 14-amino acid peptide with the sequence Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr.[4] The key challenge in its synthesis is the correct formation of the three disulfide bonds between Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13.[4] Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) methods have been developed.[12][13]
Various strategies have been explored to control the formation of the disulfide bonds, including:
-
One-step oxidation: This method involves the simultaneous formation of all three disulfide bonds from the linear peptide, but it can lead to the formation of misfolded isomers.[14]
-
Regioselective (stepwise) disulfide bond formation: This approach uses different cysteine-protecting groups to allow for the sequential and controlled formation of each disulfide bond, leading to higher purity of the final product.[14][15] Examples of protecting groups include trityl (Trt), acetamidomethyl (Acm), and S-tert-butylsulfenyl (StBu).[4][14]
-
Hybrid solid-phase and liquid-phase synthesis: Some methods utilize a combination of both techniques to optimize the synthesis process.[15][16]
Preclinical and Clinical Evaluation
Preclinical studies in animal models demonstrated that Linaclotide increases intestinal fluid secretion and accelerates gastrointestinal transit.[10] These studies also provided evidence for its visceral analgesic effects.[10]
The clinical development program for Linaclotide included several Phase II and Phase III clinical trials to establish its safety and efficacy in patients with IBS-C and CIC.
Summary of Phase III Clinical Trial Data for IBS-C
| Endpoint | Linaclotide (290 mcg) | Placebo | p-value |
| FDA Combined Responder | 33.7% | 13.9% | <0.0001 |
| Improvement in abdominal pain and increase in complete spontaneous bowel movements (CSBMs) for at least 6 of 12 weeks. | |||
| Abdominal Pain Responder | 48.9% | 34.5% | <0.0001 |
| ≥30% improvement from baseline in abdominal pain for at least 6 of 12 weeks. | |||
| CSBM Responder | 47.6% | 22.6% | <0.0001 |
| ≥3 CSBMs per week and an increase of ≥1 from baseline for at least 6 of 12 weeks. |
Data from two Phase III trials in patients with IBS-C.[6][17]
Conclusion
The discovery and development of Linaclotide represent a significant advancement in the treatment of chronic constipation and IBS-C. Its unique mechanism of action, targeting the guanylate cyclase-C receptor, provides a novel therapeutic approach to managing these common gastrointestinal disorders. The synthesis of this complex peptide has been optimized through various chemical strategies to enable large-scale production. Extensive clinical trials have demonstrated its efficacy and safety, leading to its approval and use in patients worldwide.
Appendix: Experimental Protocols
Guanylate Cyclase-C (GC-C) Agonist Assay (General Protocol)
-
Cell Culture: T84 human colon carcinoma cells, which endogenously express the GC-C receptor, are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to confluence. Prior to the assay, the cell monolayers are washed with a buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cGMP.
-
Treatment: Cells are incubated with varying concentrations of Linaclotide or a control substance for a specified period at 37°C.
-
Cell Lysis: The incubation is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
-
cGMP Quantification: The intracellular cGMP concentration in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration-response curve for Linaclotide-induced cGMP production is plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated.
Phase III Clinical Trial Design for IBS-C (Generalized)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
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Patient Population: Adult patients meeting the Rome III criteria for IBS-C, with specified baseline levels of abdominal pain and constipation symptoms.
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Treatment: Patients are randomized to receive a once-daily oral dose of Linaclotide (e.g., 290 mcg) or a matching placebo for a treatment period of 12 to 26 weeks.
-
Primary Endpoints: The primary efficacy endpoints are typically based on FDA guidance and may include a "combined responder" analysis, where a patient must show a clinically meaningful improvement in both abdominal pain (e.g., ≥30% reduction from baseline) and the frequency of complete spontaneous bowel movements (CSBMs) for a specified number of weeks during the treatment period.[17]
-
Secondary Endpoints: These may include the individual components of the primary endpoint, as well as other patient-reported outcomes such as stool consistency, straining, bloating, and overall relief of symptoms.
-
Safety Assessment: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.
Solid-Phase Synthesis of Linaclotide (Generalized Protocol)
-
Resin Preparation: A suitable solid support resin (e.g., 2-chlorotrityl chloride resin) is used as the starting material.
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain on the resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy. Cysteine residues are protected with appropriate protecting groups to allow for regioselective disulfide bond formation.
-
Cleavage from Resin: Once the linear peptide chain is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Disulfide Bond Formation: The linear peptide is subjected to one or more oxidation steps to form the three disulfide bonds. This can be done in a single step or in a stepwise manner by selectively removing the protecting groups from the cysteine residues.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified Linaclotide is lyophilized to obtain a stable, powdered final product.
References
- 1. The patent landscape of Linaclotide [synapse.patsnap.com]
- 2. Linzess (linaclotide) for the Treatment of Irritable Bowel Syndrome with Constipation, USA - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Linaclotide: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linaclotide - Wikipedia [en.wikipedia.org]
- 5. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Ironwood Pharmaceuticals, Inc. - Ironwood and Forest Announce FDA Approval of LINZESS™ (Linaclotide) for the Treatment of Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation [investor.ironwoodpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Ironwood Pharmaceuticals, Inc. - Ironwood Pharmaceuticals Announces FDA Approval of New Indication for LINZESS® (linaclotide) for the Treatment of Functional Constipation in Pediatric Patients Ages 6-17 Years-Old [investor.ironwoodpharma.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 12. WO2023110781A1 - Manufacturing process for the production of linaclotide - Google Patents [patents.google.com]
- 13. Linaclotide solid-phase synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. WO2017101810A1 - Linaclotide synthesis method - Google Patents [patents.google.com]
- 16. Who holds the patent for Linaclotide? [synapse.patsnap.com]
- 17. Linaclotide: A new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Preclinical Studies of Linaclotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research on Linaclotide (B608579), a first-in-class guanylate cyclase-C (GC-C) agonist. The following sections detail the mechanism of action, key quantitative data from in vitro and in vivo studies, and the experimental protocols employed in its early development.
Core Mechanism of Action
Linaclotide is a 14-amino acid peptide that is structurally and functionally analogous to the endogenous hormones guanylin (B122020) and uroguanylin.[1] It acts locally on the luminal surface of the intestinal epithelium, where it binds to and activates the guanylate cyclase-C (GC-C) receptor.[1][2][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][4][5] The elevated intracellular cGMP has two primary effects:
-
Increased Intestinal Fluid Secretion: Intracellular cGMP allosterically activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[1][2][3] This ionic gradient drives the osmotic movement of water into the intestines, increasing the luminal fluid content and accelerating intestinal transit.[1][2][3]
-
Reduction of Visceral Hypersensitivity: Increased cGMP is also released extracellularly, where it is thought to act on submucosal nociceptors, reducing their firing rate and thereby alleviating visceral pain and discomfort.[1][6][7] This antinociceptive effect has been demonstrated in several rodent models of visceral hypersensitivity.[6][8][9]
Linaclotide itself has minimal systemic absorption, with a very low oral bioavailability of approximately 0.10% in mice, ensuring its effects are localized to the gastrointestinal tract.[10] It is metabolized within the GI tract to a principal active metabolite, MM-419447, which also demonstrates high-affinity binding to the GC-C receptor and contributes to the pharmacological effects.[1][11]
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of Linaclotide.
Table 1: In Vitro Receptor Binding and cGMP Stimulation
| Parameter | Cell Line | Value | Reference |
| Receptor Binding Affinity (Ki) | Human Colon Carcinoma (T84) | 1.23 - 1.64 nM | [8] |
| Human Colon Carcinoma (T84) | 3.1 nM (pH-independent) | [6] | |
| cGMP Stimulation (EC50) | Human Colon Carcinoma (T84) | 99 nM | [8] |
| Human Colon Carcinoma (T84) | 772 nM | [1] | |
| Human Colon Carcinoma (C2BBe) | 523 nM | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Linaclotide Dose | Key Finding | Reference |
| Intestinal Fluid Secretion | Rat | 5 µg (injected into ligated loops) | Significant increase in luminal fluid volume and cGMP concentration. | [4] |
| Gastrointestinal Transit | Rat | ≥ 5 µg/kg (oral) | Significant, dose-dependent increase in gastrointestinal transit rates. | [8] |
| Mouse | 100 µg/kg (oral) | Significantly accelerated transit times in wild-type mice compared to vehicle or GC-C null mice. | [10] | |
| Visceral Hypersensitivity (TNBS-induced) | Rat & Mouse | Not specified | Significantly decreased abdominal contractions in response to colorectal distension in wild-type but not GC-C null mice. | [2][9][10] |
| Visceral Hypersensitivity (Partial Restraint Stress) | Rat | Not specified | Significantly decreased colonic hypersensitivity. | [2][9] |
| Visceral Hypersensitivity (Water Avoidance Stress) | Rat | Not specified | Significantly decreased colonic hypersensitivity. | [2][9] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of Linaclotide to the GC-C receptor.
Methodology:
-
Cell Culture: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and prepared for the binding assay.
-
Competitive Binding: A competitive binding assay is performed using a radiolabeled ligand for the GC-C receptor, such as [¹²⁵I]-pSTa (a stable analog of heat-stable enterotoxin).
-
Incubation: T84 cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Linaclotide.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The concentration of Linaclotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Assays are conducted at various pH levels to assess pH-independent binding.[6]
Cellular Assay for cGMP Activation
Objective: To measure the ability of Linaclotide to stimulate cGMP production in intestinal epithelial cells.
Methodology:
-
Cell Culture: Confluent monolayers of T84 or C2BBe cells are used.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cGMP.
-
Stimulation: Cells are then stimulated with varying concentrations of Linaclotide for a defined period (e.g., 30 minutes).
-
cGMP Extraction: The reaction is stopped, and intracellular cGMP is extracted from the cells.
-
Quantification: The concentration of cGMP is measured using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC/MS/MS).
-
Data Analysis: The effective concentration of Linaclotide that produces 50% of the maximal cGMP response (EC50) is determined by plotting the cGMP concentration against the Linaclotide concentration.[1][8]
In Vivo Model of Intestinal Fluid Secretion (Rat Ligated Loop Model)
Objective: To assess the pro-secretory effects of Linaclotide in vivo.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Anesthesia and Surgery: Animals are anesthetized, and a midline laparotomy is performed to expose the small intestine.
-
Loop Ligation: A segment of the jejunum is isolated, and ligatures are placed to create a closed intestinal loop.
-
Test Substance Injection: Linaclotide or vehicle is injected into the lumen of the ligated loop.
-
Incubation Period: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is allowed to recover for a set period.
-
Measurement: After the incubation period, the animal is euthanized, and the ligated loop is excised. The length and weight of the loop are measured to determine the volume of accumulated fluid (fluid weight/loop length). The intraluminal fluid can also be collected to measure cGMP concentration.[8]
In Vivo Model of Visceral Hypersensitivity (TNBS-Induced Colitis)
Objective: To evaluate the antinociceptive effects of Linaclotide in a model of inflammatory visceral pain.
Methodology:
-
Induction of Colitis: Mice or rats are lightly anesthetized, and a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered intracolonically to induce a local inflammation, which leads to chronic visceral hypersensitivity.
-
Recovery Period: Animals are allowed to recover for a period (e.g., several days to weeks) during which visceral hypersensitivity develops.
-
Drug Administration: Linaclotide or vehicle is administered orally.
-
Assessment of Visceral Sensitivity: Visceral sensitivity is assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD). This involves inserting a balloon into the colorectum and inflating it to various pressures. The VMR is quantified by measuring the number of abdominal muscle contractions.
-
Data Analysis: The number of abdominal contractions at each distension pressure is compared between the Linaclotide-treated and vehicle-treated groups.[2][9][10]
Visualizations
Signaling Pathway of Linaclotide
Caption: Linaclotide signaling pathway in intestinal epithelial cells.
Experimental Workflow for In Vitro cGMP Assay
Caption: Workflow for determining Linaclotide-induced cGMP stimulation.
Logical Relationship in Visceral Hypersensitivity Model
Caption: Logical flow of a preclinical visceral hypersensitivity study.
References
- 1. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
Linaclotide: A Technical Guide to its Molecular Structure and Disulfide Bonds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular structure, disulfide bond arrangement, and associated analytical methodologies for Linaclotide (B608579). Linaclotide is a first-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Its complex structure, characterized by a specific network of three disulfide bonds, is integral to its therapeutic function.
Molecular Structure and Physicochemical Properties
Linaclotide is a synthetic 14-amino acid peptide, structurally analogous to the endogenous guanylin (B122020) peptide family and heat-stable enterotoxins from E. coli.[1][3] The peptide's primary sequence and key properties are summarized below.
Quantitative Data Summary
The fundamental physicochemical properties of Linaclotide are presented in Table 1.
| Property | Value | Reference |
| Amino Acid Sequence (One-Letter) | CCEYCCNPACTGCY | [1] |
| Amino Acid Sequence (Three-Letter) | H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH | [1][4] |
| Molecular Formula | C₅₉H₇₉N₁₅O₂₁S₆ | [1] |
| Molecular Weight (Mr) | 1526.8 g/mol | [4] |
| Disulfide Bond Connectivity | Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³ | [1][2][3] |
Disulfide Bonds and Three-Dimensional Conformation
The defining structural feature of Linaclotide is its three intramolecular disulfide bonds. This specific arrangement (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³) is crucial for maintaining the peptide's compact, three-dimensional structure, which includes three β-turns.[3][5] This rigid conformation is essential for its high-affinity binding to the guanylate cyclase-C receptor and its overall biological activity.[2] The mispairing of these bonds can lead to inactive isomers, making the precise and controlled formation of these linkages a critical challenge in its chemical synthesis.[2][6]
Mechanism of Action: Signaling Pathway
Linaclotide exerts its therapeutic effect locally on the luminal surface of the intestinal epithelium.[7][8] Its mechanism is initiated by binding to the guanylate cyclase-C (GC-C) receptor.[9] This interaction triggers a downstream signaling cascade, as detailed below.
-
GC-C Receptor Activation : Linaclotide binds to and activates the transmembrane GC-C receptor on intestinal enterocytes.[7]
-
cGMP Production : This activation stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[][11]
-
CFTR Activation : The rise in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[11][12]
-
Ion and Fluid Secretion : Activated CFTR promotes the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[7][12] This increase in luminal anions leads to the osmotic movement of sodium and water into the intestine.
-
Clinical Effect : The resulting increase in intestinal fluid softens stool and accelerates colonic transit, alleviating constipation.[7] Additionally, extracellular cGMP is believed to decrease the activity of pain-sensing nerves in the colon, reducing abdominal pain.[8][11]
Experimental Protocols
The synthesis and structural verification of a complex peptide like Linaclotide require specialized and precise methodologies.
Peptide Synthesis and Regioselective Disulfide Bond Formation
The synthesis of Linaclotide is typically achieved using Fmoc solid-phase peptide synthesis (Fmoc-SPPS).[3] The primary challenge lies in the correct formation of the three specific disulfide bonds. While random oxidation in solution is a possible method, it can produce numerous incorrect isomers.[2] A more controlled, regioselective approach is preferred to ensure high yield of the correctly folded peptide.
Principle of Regioselective Synthesis: This method involves using different classes of thiol-protecting groups for specific cysteine pairs. These groups are orthogonal, meaning they can be removed selectively under different chemical conditions without affecting the others.
Generalized Protocol Outline:
-
Solid-Phase Synthesis : The linear 14-amino acid peptide is assembled on a solid support resin. Cysteine residues are introduced with their thiol groups protected by orthogonal protecting groups. For example:
-
Cys¹ and Cys⁶ might use an acid-labile group (e.g., Mmt - 4-methoxytrityl).
-
Cys² and Cys¹⁰ might use a group susceptible to mild oxidation (e.g., Dpm - diphenylmethyl).
-
Cys⁵ and Cys¹³ might use a photolabile or heavy-metal-labile group (e.g., o-NBn - 2-nitrobenzyl).[2]
-
-
First Disulfide Bond Formation : The first protecting group (e.g., Mmt) is selectively removed from its corresponding cysteine pair using a dilute acid solution. The first disulfide bond is then formed through mild oxidation on the solid phase.
-
Second Disulfide Bond Formation : The second protecting group (e.g., Dpm) is removed, and the second bond is formed.
-
Cleavage and Final Bond Formation : The peptide is cleaved from the resin, which also removes the final side-chain protecting groups. The final cysteine pair is then free to form the third disulfide bond in solution via air oxidation or another mild oxidant.[2]
-
Purification : The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Disulfide Bond Analysis by Mass Spectrometry
Verifying the correct disulfide connectivity is a critical quality control step. The most established method involves a bottom-up mass spectrometry approach comparing non-reduced and reduced peptide maps.[6][13]
Detailed Methodology:
-
Sample Preparation (Alkylation of Free Thiols - Optional but Recommended) : To prevent disulfide scrambling, any free sulfhydryl groups in the sample are first blocked (alkylated) with a reagent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) at a neutral to slightly acidic pH (pH ~6.5-7.5).[14]
-
Enzymatic Digestion (Non-Reducing) : The alkylated protein is digested with a specific protease (e.g., Trypsin, Chymotrypsin, or Glu-C). The choice of enzyme is critical to ensure cleavage occurs between the cysteine residues involved in the disulfide bonds. The digestion is performed under non-reducing conditions at a controlled pH and temperature (e.g., 37 °C) to maintain the integrity of the disulfide bridges.[14][15]
-
LC-MS Analysis (Non-Reduced Sample) : The resulting peptide mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The disulfide-linked peptides will elute as single peaks with a mass corresponding to the two covalently linked peptide chains. The high-resolution mass spectrometer (e.g., Q-TOF) identifies the masses of these linked peptides.[16]
-
Reduction : A portion of the digest from step 2 is treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to cleave all disulfide bonds.[15]
-
LC-MS Analysis (Reduced Sample) : The reduced sample is analyzed by LC-MS. The previously linked peptides now appear as two separate, individual peptides at their respective elution times and with their corresponding individual masses.
-
Data Analysis : The mass spectra from the non-reduced and reduced samples are compared. By identifying which peptides disappear from the non-reduced map and which new peptides appear in the reduced map, the specific cysteine pairings can be definitively assigned.[6][13] MS/MS fragmentation of the non-reduced, disulfide-linked peptides can provide further confirmation.
References
- 1. Linaclotide | C59H79N15O21S6 | CID 16158208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical synthesis and structural analysis of guanylate cyclase C agonist linaclotide [html.rhhz.net]
- 4. Linaclotide - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 16. biopharmaspec.com [biopharmaspec.com]
Linaclotide Target Identification and Validation In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro identification and validation of the molecular target for linaclotide (B608579), a therapeutic peptide for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This document details the core methodologies, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Introduction: Linaclotide and its Clinical Significance
Linaclotide is a synthetic 14-amino acid peptide that is structurally and functionally related to the endogenous guanylin (B122020) peptides.[1] It is a first-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of IBS-C and CIC.[2] By acting locally in the gastrointestinal tract, linaclotide stimulates intestinal fluid secretion and accelerates transit, thereby alleviating the symptoms of constipation.[1] Its minimal systemic absorption contributes to a favorable safety profile.[1]
Molecular Target Identification: Guanylate Cyclase-C (GC-C)
The primary molecular target of linaclotide has been identified as guanylate cyclase-C (GC-C), a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[2][3] Linaclotide and its principal active metabolite, MM-419447, bind to GC-C with high affinity and selectivity.[4]
In Vitro Models for Target Validation
The human colon adenocarcinoma cell lines, T84 and Caco-2BBe , are well-established in vitro models for studying the effects of linaclotide. These cell lines endogenously express GC-C and form polarized monolayers with tight junctions, mimicking the intestinal epithelium.[5]
Signaling Pathway of Linaclotide
Upon binding to the extracellular domain of GC-C, linaclotide triggers a conformational change that activates the intracellular catalytic domain of the receptor. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP initiates a downstream signaling cascade, as illustrated below.
Quantitative In Vitro Validation Data
The interaction of linaclotide and its active metabolite with GC-C and their functional consequences have been quantified in various in vitro assays. The following tables summarize key data.
Table 1: Receptor Binding Affinity
| Compound | Cell Line | Radioligand | Ki (nM) | Reference(s) |
| Linaclotide | T84 | [125I]-pSTa | 1.23 - 1.64 | [1] |
| MM-419447 | T84 | [125I]-pSTa | Comparable to Linaclotide | [6] |
Table 2: Functional Activity (cGMP Accumulation)
| Compound | Cell Line | EC50 (nM) | Reference(s) |
| Linaclotide | T84 | 99 | [1] |
Table 3: Functional Activity (Ion Secretion)
| Compound | Tissue | Assay | EC50 (nM) | Reference(s) |
| Linaclotide | Rat Colonic Mucosa | Short-Circuit Current (Isc) | 9.8 | [6] |
Key Experimental Protocols for In Vitro Validation
The following sections provide detailed methodologies for the core experiments used to validate the interaction of linaclotide with GC-C.
Receptor Binding Assay (Competitive)
This assay quantifies the affinity of linaclotide for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of linaclotide for GC-C.
Materials:
-
Cells: T84 cells
-
Radioligand: [125I]-pSTa (a high-affinity GC-C agonist)
-
Competitor: Linaclotide (unlabeled)
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4
-
Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter plates (e.g., GF/C), vacuum manifold, scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest T84 cells and wash with cold PBS.
-
Homogenize cells in 20 volumes of cold Lysis Buffer.
-
Centrifuge at 1,000 x g for 3 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in Binding Buffer containing 10% sucrose (B13894) for cryopreservation and store at -80°C.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
Thaw the membrane preparation and resuspend in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of varying concentrations of unlabeled linaclotide.
-
50 µL of [125I]-pSTa (at a concentration at or below its Kd).
-
150 µL of the membrane preparation (3-20 µg of protein).
-
-
For determining non-specific binding, use a high concentration of an unlabeled GC-C agonist instead of linaclotide. For total binding, use Binding Buffer instead of a competitor.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Pre-soak the filter plate with 0.3% polyethyleneimine (PEI).
-
Rapidly transfer the contents of the assay plate to the filter plate using a vacuum manifold.
-
Wash the filters four times with ice-cold Wash Buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of linaclotide to generate a competition curve.
-
Determine the IC50 value (the concentration of linaclotide that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cGMP Accumulation Assay
This functional assay measures the downstream product of GC-C activation, providing a measure of linaclotide's agonist activity.
Objective: To determine the EC50 of linaclotide for cGMP production.
Materials:
-
Cells: T84 or Caco-2BBe cells grown to confluence in 24-well plates.
-
Reagents:
-
Linaclotide
-
IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation)
-
Lysis buffer (e.g., 0.1 M HCl or buffer from a commercial ELISA kit)
-
-
Assay Kit: Commercial cGMP enzyme immunoassay (EIA) or ELISA kit, or LC-MS/MS system.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and cGMP Measurement:
-
Aspirate the medium and lyse the cells according to the instructions of the cGMP assay kit (e.g., by adding 0.1 M HCl).
-
Measure the cGMP concentration in the cell lysates using a cGMP EIA/ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Plot the cGMP concentration as a function of the log concentration of linaclotide.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Short-Circuit Current (Isc) Measurement in an Ussing Chamber
This assay provides a functional measure of ion transport across an epithelial monolayer, which is the ultimate physiological effect of linaclotide's action.
Objective: To measure the linaclotide-induced increase in electrogenic ion secretion (primarily Cl- and HCO3-).
Materials:
-
Cells/Tissue: Polarized T84 cell monolayers grown on permeable supports (e.g., Transwell® inserts) or isolated rat colonic mucosa.
-
Ussing Chamber System: Including the chamber, electrodes, and voltage-clamp amplifier.
-
Ringer's Solution: A physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) gassed with 95% O2/5% CO2 and maintained at 37°C.
-
Reagents: Linaclotide, bumetanide (B1668049) (an inhibitor of the Na-K-Cl cotransporter), GlyH-101 (a CFTR inhibitor).
Protocol:
-
Chamber Setup and Tissue/Cell Mounting:
-
Assemble the Ussing chamber and fill both the apical and basolateral hemichambers with pre-warmed and gassed Ringer's solution.
-
Carefully mount the T84 cell monolayer on the permeable support or the isolated intestinal mucosa between the two hemichambers.
-
Allow the system to equilibrate for 15-20 minutes.
-
-
Short-Circuit Current Measurement:
-
Clamp the transepithelial voltage to 0 mV. The current required to maintain this voltage is the short-circuit current (Isc), which represents the net ion transport.
-
Record a stable baseline Isc.
-
Add linaclotide to the apical hemichamber in a cumulative concentration-dependent manner, allowing the Isc to stabilize after each addition.
-
To confirm the involvement of CFTR and the Na-K-Cl cotransporter, specific inhibitors can be added (e.g., bumetanide to the basolateral side or GlyH-101 to the apical side) after linaclotide stimulation to observe the inhibition of the Isc.[2]
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) from baseline for each concentration of linaclotide.
-
Plot the ΔIsc as a function of the log concentration of linaclotide to generate a dose-response curve and determine the EC50.
-
Experimental Workflow and Logic
The validation of linaclotide's target follows a logical progression from identifying the direct molecular interaction to confirming the downstream physiological effects.
This workflow demonstrates a robust approach to target validation, starting with the direct binding of linaclotide to its receptor, followed by the quantification of its ability to elicit a biochemical response (cGMP production), and culminating in the measurement of its ultimate physiological function (ion secretion).
Conclusion
The in vitro studies detailed in this guide provide compelling evidence for the identification and validation of guanylate cyclase-C as the molecular target of linaclotide. The use of specific cell-based assays allows for the quantitative characterization of its binding affinity, potency, and efficacy in a physiologically relevant context. These methodologies are fundamental for the preclinical assessment of GC-C agonists and provide a solid foundation for their development as therapeutic agents for gastrointestinal disorders.
References
- 1. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrating Continuous Transepithelial Flux Measurements into an Ussing Chamber Set-Up [mdpi.com]
- 5. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linaclotide-induced electrolyte secretion in human and rat colon: Ussing chamber studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of MM-419447, the Active Metabolite of Linaclotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linaclotide (B608579), a first-in-class guanylate cyclase-C (GC-C) agonist, is a therapeutic peptide indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its pharmacological activity is largely mediated by its principal and only known active metabolite, MM-419447. This technical guide provides a comprehensive overview of the pharmacology of MM-419447, including its formation, mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility disorders and secretagogues.
Introduction
Linaclotide is a 14-amino acid synthetic peptide that acts locally in the gastrointestinal (GI) tract with minimal systemic absorption.[1][2] Following oral administration, linaclotide is converted to its active metabolite, MM-419447, through the removal of the C-terminal tyrosine residue.[3] This conversion is primarily mediated by carboxypeptidase A in the small intestine.[1] MM-419447, a 13-amino acid peptide, is also a potent GC-C agonist and contributes significantly to the overall pharmacological effect of linaclotide.[1][4]
Mechanism of Action
MM-419447, like its parent compound linaclotide, is a selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[5]
Signaling Pathway
The binding of MM-419447 to the GC-C receptor initiates a downstream signaling cascade, as depicted in the diagram below.
Activation of GC-C by MM-419447 catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G-II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR).[6] This results in increased secretion of chloride and bicarbonate ions into the intestinal lumen, leading to an increase in intestinal fluid and accelerated transit.[2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for MM-419447.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Parameter | Value | Reference(s) |
| MM-419447 | GC-C | T84 cells | Competitive Radioligand Binding ([125I]-pSTa) | Affinity | Comparable to linaclotide | [1][7] |
| Linaclotide | GC-C | T84 cells | Competitive Radioligand Binding ([125I]-pSTa) | Ki | 1.23-1.64 nM | [8] |
Note: While specific Ki or IC50 values for MM-419447 are not explicitly reported in the reviewed literature, multiple sources state that its binding affinity to the GC-C receptor is comparable or very similar to that of linaclotide.[1][7]
Table 2: In Vitro Activity
| Compound | Cell Line | Parameter | Value | Reference(s) |
| Linaclotide | T84 cells | EC50 for cGMP accumulation | 99 nM | [8] |
Note: MM-419447 is reported to cause a significant, concentration-dependent accumulation of intracellular cGMP in T84 cells, with potency similar to linaclotide.[2][4]
Table 3: Preclinical Pharmacokinetics in Rats (Oral Administration)
| Parameter | Value | Units | Study Conditions | Reference(s) |
| Cmax | 27 | ng/mL | 10 mg/kg oral gavage | |
| Tmax | 0.33 | hours | 10 mg/kg oral gavage | |
| AUC0-6 | ≤ 29.7 | ng·h/mL | 10 mg/kg oral gavage | |
| Oral Bioavailability | < 0.1 | % | N/A | [9] |
Note: Systemic exposure to MM-419447 is very low, confirming its minimal absorption after oral administration.[4]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the pharmacology of MM-419447.
Formation of MM-419447 from Linaclotide
The conversion of linaclotide to MM-419447 is studied both in vitro using purified enzymes and in vivo using intestinal fluid.
Protocol:
-
Incubation: Linaclotide is incubated with either purified carboxypeptidase A or rat intestinal fluid under non-reducing conditions for various time points (e.g., up to 6 hours).[10]
-
Sample Preparation: At each time point, an aliquot of the reaction mixture is taken, and the reaction is quenched.
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the disappearance of linaclotide and the appearance of MM-419447.[4]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of MM-419447 to the GC-C receptor.
Protocol:
-
Cell/Membrane Preparation: T84 cells or isolated rat small intestine brush-border membranes, which express the GC-C receptor, are used.
-
Assay Setup: The cells or membranes are incubated with a fixed concentration of a radiolabeled GC-C agonist, such as [125I]-pSTa, in the presence of varying concentrations of unlabeled MM-419447 (the competitor).[7]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by filtration.
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of MM-419447 that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated from the IC50.
cGMP Accumulation Assay
This assay measures the ability of MM-419447 to stimulate the production of intracellular cGMP in T84 cells.
Protocol:
-
Cell Culture: T84 cells are cultured to confluence.
-
Treatment: The cells are treated with varying concentrations of MM-419447 for a specified period (e.g., 30 minutes).
-
Cell Lysis: The cells are lysed to release intracellular cGMP.
-
HTRF Assay: The cGMP concentration in the cell lysates is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay kit. This involves the use of a europium cryptate-labeled anti-cGMP antibody and a d2-labeled cGMP analog.[11]
-
Data Analysis: The fluorescence signal is measured, which is inversely proportional to the amount of cGMP in the sample. A standard curve is used to determine the concentration of cGMP, and an EC50 value is calculated.
Rat Ligated Intestinal Loop Model
This in vivo model is used to assess the effect of MM-419447 on intestinal fluid secretion.
Protocol:
-
Animal Preparation: Anesthetized rats are used. A midline abdominal incision is made to expose the small intestine.
-
Loop Ligation: A segment of the small intestine (e.g., jejunum) is isolated by ligating both ends with sutures, forming a closed loop.[12]
-
Injection: MM-419447 is injected directly into the ligated loop. A control loop may be injected with vehicle.
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is maintained under anesthesia for a set period.
-
Fluid Collection and Measurement: After the incubation period, the ligated loop is re-exposed and excised. The length and weight of the loop are measured. The fluid content is collected and its volume or weight is determined. The ratio of fluid weight to loop length is calculated as an index of fluid secretion.[4]
-
cGMP Measurement: The luminal fluid can also be collected to measure the concentration of cGMP.[4]
Conclusion
MM-419447 is the pharmacologically active metabolite of linaclotide and plays a crucial role in its therapeutic effects. It is a potent GC-C receptor agonist that acts locally within the gastrointestinal tract to stimulate intestinal fluid secretion and accelerate transit. Its minimal systemic absorption contributes to a favorable safety profile. This technical guide provides a consolidated resource for understanding the key pharmacological properties of MM-419447, which is essential for researchers and professionals in the field of gastrointestinal drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HTRF cGMP Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 12. protocols.io [protocols.io]
Initial In Vivo Studies of Linaclotide in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational in vivo animal studies that elucidated the mechanism of action and therapeutic potential of Linaclotide (B608579). Linaclotide, a minimally absorbed, 14-amino acid peptide, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CC).[1][2] The following sections detail the core preclinical findings, experimental protocols, and signaling pathways that have been critical to its development.
Core Pharmacodynamic Effects in Animal Models
Initial in vivo studies in animal models were pivotal in demonstrating two primary pharmacological effects of Linaclotide: the stimulation of intestinal fluid secretion and the attenuation of visceral hypersensitivity (abdominal pain). These effects are mediated through the activation of the GC-C receptor on the apical surface of intestinal epithelial cells.[3][4][5]
Increased Intestinal Fluid Secretion and Transit
Oral administration of Linaclotide in rodent models demonstrated a significant, dose-dependent increase in gastrointestinal transit rates.[6] This pro-secretory effect is driven by the activation of GC-C, which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] Elevated cGMP, in turn, activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen. This ionic gradient drives water into the intestines, softening stool and accelerating transit.[1][2][7] In rat models, orally administered Linaclotide at doses of 5, 10, and 20 μg/kg significantly increased gastrointestinal transit compared to vehicle-treated rats.[8]
Attenuation of Visceral Hypersensitivity
A key finding from early animal studies was Linaclotide's ability to reduce visceral pain, a primary symptom of IBS-C.[9][10] This analgesic effect was observed in various rodent models of visceral hypersensitivity, including those induced by chemical irritants and stress.[8][9][10] The mechanism for pain reduction is also linked to the GC-C/cGMP pathway but is independent of the secretory effects.[11] Activation of GC-C by Linaclotide leads to the production and release of extracellular cGMP, which acts on and inhibits colonic nociceptors, thereby reducing pain signaling.[3][12] This effect was confirmed in studies where the analgesic effects of Linaclotide were absent in GC-C null mice.[8][9]
Quantitative Data from Key Animal Studies
The following tables summarize the key quantitative findings from initial in vivo studies of Linaclotide in various animal models.
Table 1: Effect of Linaclotide on Visceral Hypersensitivity in Rodent Models
| Animal Model | Outcome Measured | Treatment Group | Result |
| TNBS-Induced Colonic Allodynia (Rats) | Number of abdominal contractions in response to colorectal distension | Linaclotide | Significantly decreased compared to vehicle |
| Partial Restraint Stress (PRS) Model (Rats) | Colonic hypersensitivity | Linaclotide | Significantly decreased |
| Water Avoidance Stress (WAS) Model (Rats) | Colonic hypersensitivity | Linaclotide | Significantly decreased |
| TNBS-Induced Colonic Allodynia (Mice) | Visceral hypersensitivity | Linaclotide (in wild-type mice) | Significantly reduced hypersensitivity |
| TNBS-Induced Colonic Allodynia (Mice) | Visceral hypersensitivity | Linaclotide (in GC-C null mice) | No effect on hypersensitivity |
TNBS: Trinitrobenzene sulfonic acid
Table 2: Effect of Linaclotide on Gastrointestinal Transit in Rodent Models
| Animal Model | Outcome Measured | Treatment Group | Result |
| Wild-Type Mice | Small bowel transit (charcoal progression) | 100 μg/kg Linaclotide | Significantly accelerated transit time |
| GC-C Null Mice | Small bowel transit (charcoal progression) | Linaclotide | No difference in transit time compared to vehicle |
| Rats | Gastrointestinal transit rates | ≥5 μg/kg Linaclotide | Significant, dose-dependent increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited in the initial in vivo studies of Linaclotide.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colonic Allodynia Model
This model is used to induce a local inflammation of the colon, which leads to a state of visceral hypersensitivity, mimicking the abdominal pain experienced in IBS.
-
Animal Subjects: Wistar rats or wild-type and GC-C null mice are used.
-
Induction of Colitis: Animals are lightly anesthetized, and a catheter is inserted into the colon. TNBS is instilled intra-colonically to induce inflammation.
-
Linaclotide Administration: After a recovery period to allow for the development of hypersensitivity, Linaclotide or vehicle is administered orally.
-
Assessment of Visceral Sensitivity: Visceral sensitivity is measured by recording the number of abdominal contractions in response to colorectal distension (CRD) via a balloon catheter inserted into the colon. The balloon is inflated to various pressures, and the visceromotor response is quantified.
Stress-Induced Visceral Hypersensitivity Models
These models are used to investigate the effects of psychological stress on visceral sensitivity.
-
Animal Subjects: Wistar rats are commonly used.
-
Stress Induction:
-
Partial Restraint Stress (PRS): Animals are placed in a restraint device for a specified period.
-
Water Avoidance Stress (WAS): Animals are placed on a small platform in a container filled with water for a defined duration, inducing psychological stress without direct physical contact with the water.
-
-
Linaclotide Administration: Linaclotide or vehicle is administered orally prior to the stress exposure.
-
Assessment of Visceral Sensitivity: Similar to the TNBS model, colonic hypersensitivity is assessed by measuring the visceromotor response to colorectal distension.
Gastrointestinal Transit Assay
This assay measures the rate at which a non-absorbable marker travels through the gastrointestinal tract.
-
Animal Subjects: Mice (wild-type and GC-C null) or rats are used.
-
Linaclotide Administration: Linaclotide or vehicle is administered orally.
-
Marker Administration: After a set time following drug administration, a charcoal meal (activated charcoal mixed with a vehicle like gum acacia) is administered orally.
-
Measurement of Transit: After a specific duration, the animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal meal are measured. The transit is expressed as a percentage of the total length of the small intestine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway of Linaclotide and a typical experimental workflow for assessing its effect on visceral pain.
Caption: Linaclotide's dual mechanism of action signaling pathway.
Caption: Experimental workflow for assessing Linaclotide's effect on visceral pain.
References
- 1. Linaclotide: a new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Linaclotide: A new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 4. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Linaclotide: A Deep Dive into its Intellectual Property and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intellectual property landscape and the core scientific principles of Linaclotide (B608579), a first-in-class guanylate cyclase-C (GC-C) agonist. Developed by Ironwood Pharmaceuticals and its partners, Linaclotide has a robust patent portfolio and a well-defined mechanism of action that has established it as a key therapeutic for irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).
Intellectual Property Landscape: A Multi-layered Shield
The commercial success of Linaclotide is underpinned by a comprehensive and multi-layered intellectual property strategy that extends beyond the core composition of matter patent. This "patent thicket" encompasses the molecule itself, its synthesis, various formulations, and methods of use, creating a formidable barrier to generic competition.[1]
Key to this strategy are patents covering:
-
Composition of Matter: These foundational patents protect the unique 14-amino acid sequence of Linaclotide and its fundamental structure. The primary U.S. composition of matter patent is expected to expire around 2026, including patent term extensions.[2]
-
Formulations: Significant patent protection surrounds the stable pharmaceutical compositions of Linaclotide. These patents cover various formulations designed to improve stability and optimize drug delivery, with some extending into the early 2030s.[1][3][4]
-
Manufacturing Processes: Patents also protect the specific methods of synthesizing and purifying Linaclotide, including techniques for forming the three critical disulfide bonds.[1]
-
Methods of Use: The therapeutic applications of Linaclotide for treating gastrointestinal disorders like IBS-C and CIC are also patented.[3][5]
This extensive patent portfolio is held by various entities across different regions, with Ironwood Pharmaceuticals being a predominant holder in the United States, often in collaboration with partners like Allergan (now part of AbbVie).[2][6] The earliest licensed entry for a generic version of the 145 mcg and 290 mcg doses of Linaclotide in the U.S. is anticipated in March 2029, as a result of settlement agreements.[7]
Table 1: Key Patents and Expiration Landscape for Linaclotide
| Patent Type | General Subject Matter | Key Assignees | Estimated Expiration Period |
| Composition of Matter | The Linaclotide molecule itself, a 14-amino acid peptide.[1] | Ironwood Pharmaceuticals, Inc. | U.S. patents expire around 2024-2026.[1][2] European patents expire around 2024.[1] |
| Formulation | Stable pharmaceutical compositions, including delayed-release and low-dose formulations.[1][3][5] | Ironwood Pharmaceuticals, Inc., Forest Laboratories Holdings Limited | U.S. patents extend into the early 2030s.[8][9] |
| Method of Use | Treatment of gastrointestinal disorders such as IBS-C and chronic constipation.[3][5] | Ironwood Pharmaceuticals, Inc. | Aligned with composition of matter and formulation patents. |
| Manufacturing Process | Methods for synthesizing and purifying Linaclotide, including disulfide bond formation.[1] | Ironwood Pharmaceuticals, Inc., various others. | Some process patents extend into the late 2030s and even 2040s in certain jurisdictions.[1] |
Core Mechanism of Action: A Targeted Agonist of Guanylate Cyclase-C
Linaclotide is a synthetic peptide that functions as a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the luminal surface of the intestinal epithelium.[6][10] Its action is primarily localized to the gut, with minimal systemic absorption.[3]
The binding of Linaclotide to GC-C initiates a signaling cascade that results in increased intracellular and extracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP).[1][6][11] This elevation in cGMP has two primary downstream effects:
-
Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen.[6][11] This increased fluid content softens the stool and accelerates intestinal transit.[1][11]
-
Reduction of Visceral Pain: Extracellular cGMP is thought to act on and inhibit colonic nociceptors (pain-sensing nerves), thereby reducing the abdominal pain associated with IBS-C.[2][4]
Quantitative Efficacy Data from Clinical Trials
Numerous Phase III clinical trials have demonstrated the efficacy of Linaclotide in treating IBS-C and CIC. These studies have consistently shown statistically significant improvements in abdominal and bowel symptoms compared to placebo.
Table 2: Summary of Key Efficacy Endpoints from a Phase III IBS-C Trial
| Efficacy Endpoint | Linaclotide (290 μg) | Placebo | p-value |
| 12-week Abdominal Pain/Discomfort Responder Rate | 62.1% | 53.3% | 0.023 |
| 12-week IBS Degree of Relief Responder Rate | 32.7% | 16.9% | <0.001 |
| Change from Baseline in Abdominal Score | -1.9 | -1.2 | <0.0001 |
| 6-week/12-week Abdominal Score Responder Rate | 40.5% | 23.4% | <0.0001 |
Data compiled from a Chinese sub-cohort analysis of a Phase III trial and another Phase 3B trial.[5][12]
Key Experimental Protocols
The characterization of Linaclotide's pharmacological properties has relied on a variety of in vitro and in vivo assays.
Guanylate Cyclase-C (GC-C) Receptor Binding Assay
Objective: To determine the binding affinity of Linaclotide to the GC-C receptor.
Methodology: A competitive radioligand binding assay is typically employed. This involves:
-
Preparation of Cell Membranes: Membranes are prepared from cells expressing the GC-C receptor, such as the human colon carcinoma cell line T84.
-
Radioligand: A radiolabeled ligand that binds to GC-C, such as 125I-labeled heat-stable enterotoxin (STa), is used.
-
Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Linaclotide.
-
Detection: The amount of bound radioactivity is measured. The concentration of Linaclotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. Linaclotide has been shown to exhibit high-affinity, pH-independent binding to GC-C receptors on T84 cells, with a Ki in the nanomolar range.[13]
cGMP Accumulation Assay
Objective: To measure the functional activity of Linaclotide in stimulating cGMP production.
Methodology:
-
Cell Culture: T84 cells are cultured to confluence.
-
Stimulation: The cells are treated with varying concentrations of Linaclotide for a specific time period.
-
Lysis and Measurement: The cells are lysed, and the intracellular concentration of cGMP is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. Linaclotide has been shown to cause a significant, concentration-dependent accumulation of intracellular cGMP, with an EC50 of approximately 99 nM.[13]
In Vivo Intestinal Loop Model
Objective: To assess the pro-secretory effects of Linaclotide in a living organism.
Methodology:
-
Animal Model: Anesthetized rats are typically used.
-
Loop Creation: A segment of the jejunum is surgically isolated to create a closed loop.
-
Injection: Linaclotide or a vehicle control is injected into the lumen of the loop.
-
Measurement: After a set period, the loop is excised, and the volume of accumulated fluid is measured. Linaclotide has been demonstrated to induce robust fluid secretion in this model.[6]
References
- 1. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Linaclotide in Reducing Abdominal Symptoms of Bloating, Discomfort, and Pain: A Phase 3B Trial Using a Novel Abdominal Scoring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linaclotide: Promising IBS-C Efficacy in an Era of Provisional Study Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. Efficacy and safety of linaclotide in patients with irritable bowel syndrome with constipation: Chinese sub‐cohort analysis of a phase III, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Development of a Robust HPLC Method for the Quantification of Linaclotide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide (B608579) (Linzess®) is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2][3] It acts locally in the gastrointestinal tract to increase intestinal fluid secretion and accelerate transit.[4][5][6] Given its therapeutic importance, a reliable and robust analytical method for the quantification of linaclotide in plasma is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for determining linaclotide concentrations in human plasma samples.
Linaclotide is minimally absorbed, leading to very low systemic circulating plasma levels.[6][7] This presents a significant challenge for its quantification. While highly sensitive LC-MS/MS methods have been developed, achieving a lower limit of quantitation (LLOQ) of 10.0 pg/mL, this application note will focus on establishing a foundational HPLC-UV method, which can be adapted and optimized based on the specific sensitivity requirements of the user's research.[7]
Mechanism of Action Signaling Pathway
Linaclotide binds to the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[4][5][8] This binding activates GC-C, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[5][8] Elevated cGMP levels stimulate the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[4][5][9] This increase in intestinal fluid secretion and accelerated transit helps to alleviate constipation.[4][5]
Figure 1: Linaclotide Signaling Pathway.
Materials and Methods
Reagents and Chemicals
-
Linaclotide reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (88%)
-
Ammonium acetate (B1210297)
-
Potassium dihydrogen orthophosphate
-
Human plasma (drug-free)
-
Ultrapure water
Equipment
-
HPLC system with a UV detector
-
Analytical balance
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MAX)
-
pH meter
-
Vortex mixer
-
Pipettes
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of linaclotide reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a mixture of acetonitrile and water to obtain working standard solutions at various concentrations.
-
Calibration Curve Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration curve standards at concentrations ranging from 1 ng/mL to 1000 ng/mL and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from a UPLC-MS/MS method and may require optimization for HPLC-UV.[7]
-
Pre-treatment: To 300 µL of plasma sample, add 200 µL of 2 mM ammonium acetate solution containing 0.2% ammonium hydroxide.[7] Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.[7]
-
Elution: Elute linaclotide from the cartridge with two 500 µL aliquots of a solution containing 10% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
HPLC Method Development
Chromatographic Conditions
The following are recommended starting conditions for method development. Optimization will be necessary to achieve the desired separation and sensitivity.
| Parameter | Recommended Condition |
| HPLC Column | Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[3] |
| Mobile Phase A | 0.01 N Potassium dihydrogen orthophosphate buffer (pH adjusted to 2.8 with phosphoric acid).[1][3] |
| Mobile Phase B | Acetonitrile.[1][3] |
| Gradient Elution | 20% B to 80% B over 20 minutes. |
| Flow Rate | 1.0 mL/min.[1][3] |
| Column Temperature | 40°C.[1][3] |
| Detection | UV at 220 nm.[3] |
| Injection Volume | 20 µL.[1] |
Experimental Workflow
Figure 2: Experimental Workflow for Linaclotide Analysis.
Method Validation
The developed HPLC method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry."[7] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99.[7] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ).[7] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[7] |
| Recovery | Consistent, precise, and reproducible. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision. |
| Stability | Analyte stability should be demonstrated under various conditions including freeze-thaw, short-term (bench-top), and long-term storage.[10] |
Data Presentation
The quantitative results from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity of Linaclotide in Human Plasma
| Concentration (ng/mL) | Peak Area (mean ± SD, n=3) |
| 1 | Insert Data |
| 5 | Insert Data |
| 10 | Insert Data |
| 50 | Insert Data |
| 100 | Insert Data |
| 500 | Insert Data |
| 1000 | Insert Data |
| r² | >0.99 |
Table 2: Accuracy and Precision of Linaclotide in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (mean ± SD, n=6) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1 | Insert Data | ±20% | ≤20% |
| Low | 3 | Insert Data | ±15% | ≤15% |
| Medium | 75 | Insert Data | ±15% | ≤15% |
| High | 750 | Insert Data | ±15% | ≤15% |
Table 3: Stability of Linaclotide in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Recovery (%) |
| Freeze-Thaw (3 cycles) | Low QC | Insert Data |
| High QC | Insert Data | |
| Short-Term (24h at room temp) | Low QC | Insert Data |
| High QC | Insert Data | |
| Long-Term (30 days at -80°C) | Low QC | Insert Data |
| High QC | Insert Data | |
| Processed Sample (48h at 4°C) | Low QC | Insert Data |
| High QC | Insert Data |
Conclusion
This application note provides a comprehensive starting point for the development of a robust HPLC-UV method for the quantification of linaclotide in human plasma. The detailed protocols for sample preparation and HPLC conditions, along with the method validation guidelines, will enable researchers to establish a reliable analytical method for their specific research needs. Further optimization of the sample preparation and chromatographic conditions may be required to achieve the desired sensitivity and selectivity for pharmacokinetic and other clinical studies.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. hhs.texas.gov [hhs.texas.gov]
- 7. waters.com [waters.com]
- 8. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes: Evaluating the Prokinetic Effects of Linaclotide using an In Vitro Gut Motility Assay
Introduction
Linaclotide (B608579) is a synthetic 14-amino acid peptide and a first-in-class guanylate cyclase-C (GC-C) agonist.[1][2] It is structurally and functionally analogous to the endogenous hormones guanylin (B122020) and uroguanylin.[3] Linaclotide is prescribed for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][4] Its mechanism of action is localized to the luminal surface of the intestinal epithelium, where it binds to and activates the GC-C receptor.[1][3] This activation triggers a downstream signaling cascade, resulting in increased intestinal fluid secretion and accelerated transit, which helps alleviate constipation.[2][3] Furthermore, extracellular cGMP, a product of this pathway, has been shown to reduce the activity of colonic pain-sensing nerves, addressing the abdominal pain associated with IBS-C.[1][5] Given its minimal systemic absorption, in vitro models provide an excellent platform to study its direct effects on intestinal motility.[3][6]
This document provides a detailed protocol for assessing the effects of Linaclotide on gut motility using an isolated tissue organ bath preparation. This assay allows for the direct measurement of smooth muscle contractility and provides a quantitative assessment of the prokinetic activity of Linaclotide.
Mechanism of Action: The GC-C Signaling Pathway
Linaclotide exerts its therapeutic effects by activating GC-C receptors on the apical membrane of intestinal enterocytes.[7] This binding event stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP has two primary effects. First, it activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, likely through the action of cGMP-dependent protein kinase II (PKG-II).[3][8] This activation promotes the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[7][9] The resulting osmotic gradient drives water into the intestines, softening stool and increasing intestinal transit.[2] Second, cGMP is released into the extracellular space, where it can act to inhibit colonic nociceptors, thereby reducing visceral pain.[5][8]
Experimental Protocol: In Vitro Gut Motility Assay
Principle
This protocol describes an ex vivo method to assess the effects of Linaclotide on the contractility of isolated intestinal segments. A section of rodent intestine is suspended under physiological conditions in an organ bath. The tissue is attached to an isometric force transducer that records smooth muscle contractions. Changes in the frequency and amplitude of these contractions following the cumulative addition of Linaclotide are measured to determine its effect on gut motility.
Materials and Reagents
-
Tissue: Jejunum or colon segment from a male Sprague-Dawley rat (250-300g) or other suitable rodent model.
-
Organ Bath System: Multi-chamber organ bath with thermoregulation (37°C), carbogen (B8564812) gas inlet, and ports for solution exchange.[10]
-
Isometric Force Transducer and Data Acquisition System: To record tissue contractions.[11]
-
Linaclotide: Stock solution prepared in distilled water.
-
Carbogen Gas: 95% O₂ / 5% CO₂ mixture.[11]
-
Krebs-Henseleit Solution: Physiological salt solution.
-
Standard dissection tools, sutures, and pipettes.
Methodology
-
Preparation of Krebs-Henseleit Solution: Prepare the solution fresh on the day of the experiment. The composition is detailed in Table 1. Maintain the solution at 37°C and continuously bubble with carbogen gas.[11]
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Perform a laparotomy and carefully excise a 10-15 cm segment of the jejunum or distal colon.
-
Immediately place the tissue segment in a petri dish containing ice-cold, oxygenated Krebs-Henseleit solution.
-
Gently flush the lumen with Krebs solution to remove its contents.
-
Cut the segment into 2-3 cm long pieces.
-
Critical Note: Linaclotide acts on the luminal (mucosal) side of the epithelium.[1] To ensure drug access to the GC-C receptor, an everted sac preparation is recommended. To do this, carefully insert a thin glass rod into the lumen of the intestinal segment and evert the tissue over the rod.
-
-
Organ Bath Setup and Equilibration:
-
Mount the everted intestinal segment in the organ bath chamber containing pre-warmed (37°C) and oxygenated Krebs-Henseleit solution.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the isometric force transducer using a silk suture.[11]
-
Apply a resting tension of 1.0 gram and allow the tissue to equilibrate for 60 minutes.
-
During equilibration, flush the chamber with fresh Krebs-Henseleit solution every 15 minutes.[12]
-
-
Experimental Procedure:
-
After equilibration, record the baseline spontaneous contractile activity for 20-30 minutes.
-
Prepare serial dilutions of Linaclotide from the stock solution.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of Linaclotide directly to the organ bath at regular intervals (e.g., every 15-20 minutes or once the previous response has stabilized). Refer to Table 2 for a suggested concentration range.
-
Record the contractile response continuously throughout the experiment.
-
-
Data Analysis:
-
Measure the amplitude (force of contraction in grams) and frequency (contractions per minute) of intestinal contractions.
-
The motility index (Area Under the Curve, AUC) can be calculated to represent the overall contractile activity.
-
Normalize the response to the baseline activity recorded before the addition of the drug.
-
Plot the change in contractile response against the logarithm of the Linaclotide concentration to generate a concentration-response curve.
-
From this curve, calculate key pharmacological parameters as listed in Table 3, such as the maximum effect (Emax) and the effective concentration causing 50% of the maximal response (EC₅₀).
-
Data Presentation
Quantitative data from the experiment should be organized for clarity and comparison.
Table 1: Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) |
|---|---|
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
Table 2: Example Linaclotide Concentration Range for Motility Assay
| Concentration Step | Final Bath Concentration |
|---|---|
| 1 | 1 nM |
| 2 | 10 nM |
| 3 | 100 nM |
| 4 | 500 nM |
| 5 | 1 µM |
| 6 | 10 µM |
Note: This range is a suggested starting point and should be optimized based on preliminary experiments.
Table 3: Key Parameters for Data Analysis
| Parameter | Description |
|---|---|
| Baseline Motility | The average amplitude, frequency, and/or AUC of contractions before drug administration. |
| Emax | The maximum contractile response induced by Linaclotide. |
| EC₅₀ | The molar concentration of Linaclotide that produces 50% of the maximum possible response. |
| Frequency | Number of contractions per unit of time (e.g., per minute). |
| Amplitude | The force of individual contractions (grams or mN). |
Experimental Workflow
The following diagram outlines the major steps in the in vitro gut motility assay protocol.
References
- 1. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 2. linaclotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. youtube.com [youtube.com]
- 5. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linaclotide Guidance Leaves BE Study with Clinical Endpoints as One Option but Also Provides for In Vitro Option as Well - Lachman Consultant Services, Inc. [lachmanconsultants.com]
- 7. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Organ bath - Wikipedia [en.wikipedia.org]
- 11. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 12. journals.physiology.org [journals.physiology.org]
Preparation of Linaclotide Standard for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) that is structurally related to the endogenous guanylin (B122020) peptide family.[1] It is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Linaclotide acts locally on the luminal surface of the intestinal epithelium, where it binds to and activates the GC-C receptor.[1][2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased chloride and bicarbonate secretion into the intestinal lumen.[3] This influx of ions leads to increased intestinal fluid and accelerated transit.[2] Due to its localized action and minimal systemic absorption, Linaclotide is a valuable tool for studying gut motility and visceral pain.[2][4]
These application notes provide detailed protocols for the preparation and use of Linaclotide as a standard in cell-based assays designed to investigate its mechanism of action and pharmacological effects.
Mechanism of Action and Signaling Pathway
Linaclotide initiates its pharmacological effect by binding to the GC-C receptor on the apical surface of intestinal epithelial cells.[5] This binding event triggers the conversion of guanosine triphosphate (GTP) to cGMP.[5] The elevated intracellular cGMP levels have two primary downstream effects:
-
Activation of Protein Kinase G II (PKGII): Increased cGMP activates PKGII, which then phosphorylates and activates the CFTR ion channel.[3][5] This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[3][5]
-
Extracellular cGMP Signaling: A portion of the intracellular cGMP is released into the extracellular space, where it can act on and inhibit nociceptors, thereby reducing visceral pain.[4]
The net result of these actions is increased intestinal fluid secretion, accelerated transit, and a reduction in abdominal pain.[2][4]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. hhs.texas.gov [hhs.texas.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Use of Linaclotide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Linaclotide (B608579) reference standard in preclinical research settings. This document outlines the mechanism of action, key in vitro and in vivo experimental protocols, and presents relevant quantitative data to facilitate study design and interpretation.
Introduction to Linaclotide
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C), a receptor located on the apical surface of intestinal epithelial cells.[1][2][3] It is structurally related to the endogenous guanylin (B122020) peptide family and is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[3][4][5] In preclinical research, the Linaclotide reference standard is crucial for establishing dose-response relationships, elucidating mechanisms of action, and evaluating potential therapeutic efficacy in models of gastrointestinal disorders.
Mechanism of Action
Linaclotide and its active metabolite, MM-419447, bind to and activate GC-C on the luminal surface of the intestinal epithelium.[6] This activation triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7] The subsequent increase in intracellular cGMP leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[6][7] This increased ion flow promotes water secretion, leading to accelerated intestinal transit and softer stool consistency.[3][5]
Furthermore, the increase in cGMP is not confined to the intracellular space. Extracellular cGMP has been shown to decrease the activity of pain-sensing nerves in the colon, contributing to the visceral analgesic effects of Linaclotide observed in preclinical models.[8][9]
Data Presentation
The following tables summarize key quantitative data from preclinical studies involving Linaclotide.
Table 1: In Vitro Activity of Linaclotide
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human T84 cells | 1.23-1.64 nM | [10] |
| cGMP Accumulation (EC50) | Human T84 cells | 99 nM | [10] |
| cGMP Accumulation (EC50) - Reference Formulation | Human T84 cells | 167.6 nmol · L-1 | [11] |
| cGMP Accumulation (EC50) - Test Formulation | Human T84 cells | 112.1 nmol · L-1 | [11] |
Table 2: In Vivo Efficacy of Linaclotide in Rodent Models
| Model | Species | Dose | Effect | Reference |
| Gastrointestinal Transit (Charcoal Meal) | Rat | ≥5 µg/kg (oral) | Significant, dose-dependent increase in transit rates | [12] |
| Gastrointestinal Transit (Charcoal Meal) | Wild-type Mice | 100 µg/kg | Significantly accelerated transit times | [1][13] |
| Intestinal Fluid Secretion | Rat (ligated jejunal loops) | Not specified | Significant increase in fluid secretion and intraluminal cGMP | [12][14] |
| Visceral Pain (TNBS-induced allodynia) | Rat | Not specified | Significant decrease in abdominal contractions | [14] |
| Visceral Pain (Bladder-Colon Cross-Sensitization) | Rat | 3 µg/kg (oral, daily for 7 days) | Attenuated bladder and colonic hyperalgesia | [15] |
Table 3: Pharmacokinetic Parameters of Linaclotide in Preclinical Studies
| Species | Route of Administration | Oral Bioavailability | Key Findings | Reference |
| Rat | Oral | 0.10% | Very low systemic exposure. | [12][14] |
| General | Oral | Negligible | Minimally absorbed with plasma concentrations often below the level of quantification.[2] | [2][16] |
Experimental Protocols
In Vitro: cGMP Accumulation Assay in T84 Cells
This protocol describes the measurement of intracellular cyclic guanosine monophosphate (cGMP) in the human colon carcinoma cell line T84 following stimulation with Linaclotide.
Materials:
-
Linaclotide reference standard
-
T84 cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
3-isobutyl-1-methylxanthine (IBMX)
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit or LC-MS/MS system
-
LC-MS/MS System:
Procedure:
-
Cell Culture: Culture T84 cells to confluence in appropriate cell culture flasks or plates.
-
Cell Plating: Seed T84 cells into 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with HBSS containing 20 mM HEPES. Pre-incubate the cells with HBSS containing 1 mM IBMX for 10 minutes at 37°C to inhibit phosphodiesterase activity.
-
Linaclotide Stimulation: Add varying concentrations of Linaclotide reference standard to the wells and incubate for 30 minutes at 37°C.[11]
-
Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl.
-
Sample Preparation for EIA: Centrifuge the cell lysates to pellet cellular debris. The supernatant can be directly used or acetylated according to the EIA kit manufacturer's instructions to improve sensitivity.
-
Sample Preparation for LC-MS/MS: Neutralize the HCl lysate and perform a solid-phase extraction if necessary to concentrate the sample and remove interfering substances.
-
Quantification: Determine the cGMP concentration in the samples using a cGMP EIA kit or by LC-MS/MS analysis.[11]
-
Data Analysis: Plot the cGMP concentration against the Linaclotide concentration to determine the EC50 value.
In Vivo: Gastrointestinal Transit (Charcoal Meal Assay) in Mice
This protocol measures the effect of Linaclotide on gastrointestinal transit time in mice.
Materials:
-
Linaclotide reference standard
-
Male CD-1 or similar strain mice
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
Procedure:
-
Acclimation and Fasting: Acclimate mice to the experimental conditions. Fast the mice for a defined period (e.g., 6-18 hours) before the experiment, with free access to water.[6][8]
-
Linaclotide Administration: Administer Linaclotide reference standard or vehicle control orally via gavage at the desired doses.
-
Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.3 mL per mouse).[17]
-
Euthanasia and Tissue Collection: At a predetermined time after charcoal administration (e.g., 20-30 minutes), euthanize the mice by an approved method.[6]
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the transit percentage between Linaclotide-treated and vehicle-treated groups.
In Vivo: Visceral Pain Model (Colorectal Distension) in Rats
This protocol assesses the effect of Linaclotide on visceral pain in a rat model of colorectal hypersensitivity.
Materials:
-
Linaclotide reference standard
-
Male Wistar or Sprague-Dawley rats
-
Colorectal distension balloon catheter
-
Pressure transducer and data acquisition system
-
Electromyography (EMG) electrodes (optional, for measuring abdominal muscle contractions)
-
Anesthetic (for catheter placement, if necessary)
Procedure:
-
Induction of Hypersensitivity (Optional): To model chronic pain states, visceral hypersensitivity can be induced, for example, by intracolonic administration of trinitrobenzene sulfonic acid (TNBS).[14]
-
Linaclotide Administration: Administer Linaclotide reference standard or vehicle control orally at the desired doses and time points before the distension procedure.
-
Catheter Placement: Insert a lubricated balloon catheter into the colon of a conscious or lightly anesthetized rat.
-
Colorectal Distension: After an acclimation period, inflate the balloon to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a rest period in between.
-
Pain Response Measurement: Quantify the visceral pain response by either:
-
Visceromotor Response (VMR): Visually score the behavioral response of the animal to distension (e.g., abdominal licking, arching of the back).
-
Abdominal Muscle Contraction: Record EMG activity of the abdominal muscles as a quantitative measure of the pain response.
-
-
Data Analysis: Compare the pain response (VMR score or EMG activity) at each distension pressure between the Linaclotide-treated and vehicle-treated groups.
Visualizations
Caption: Linaclotide Signaling Pathway in the Intestine.
Caption: Preclinical Experimental Workflows for Linaclotide Evaluation.
Caption: Logical Relationship of Linaclotide's Mechanism of Action.
References
- 1. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]
- 2. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. Randomized Trial of 2 Delayed-Release Formulations of Linaclotide in Patients With Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 10. Effect of 5 days linaclotide on transit and bowel function in females with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of cGMP levels in T84 cells co-incubated with linaclotide by LC-MS/MS method [ywfx.nifdc.org.cn]
- 12. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linaclotide: Promising IBS-C Efficacy in an Era of Provisional Study Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijper.org [ijper.org]
Solid-Phase Peptide Synthesis of Linaclotide for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide (B608579) is a 14-amino acid peptide agonist of guanylate cyclase-C approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] Its structure is characterized by three disulfide bonds that are crucial for its biological activity.[2] The synthesis of Linaclotide, particularly the correct formation of these disulfide bridges (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13), presents a significant challenge.[2][3][4] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Linaclotide for research purposes, employing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol described here is a regioselective strategy, which allows for the controlled, stepwise formation of the disulfide bonds, thereby minimizing the formation of misfolded isomers.[2]
Principle
The synthesis of Linaclotide is performed on a solid support (resin) using Fmoc-protected amino acids. The peptide chain is assembled by a stepwise addition of amino acids. The cysteine residues are protected with orthogonal protecting groups that can be selectively removed to direct the formation of the correct disulfide bonds. Following the assembly of the linear peptide, the disulfide bridges are formed sequentially. Finally, the peptide is cleaved from the resin, and the remaining protecting groups are removed. The crude peptide is then purified and analyzed.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Rink Amide AM Resin | Synthesis Grade | Various | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-Cys(Mmt)-OH | Synthesis Grade | Various | For Cys1 and Cys6 |
| Fmoc-Cys(Dpm)-OH | Synthesis Grade | Various | For Cys2 and Cys10 |
| Fmoc-Cys(o-NBn)-OH | Synthesis Grade | Various | For Cys5 and Cys13 |
| Fmoc-Tyr(tBu)-OH | Synthesis Grade | Various | |
| Fmoc-Glu(tBu)-OH | Synthesis Grade | Various | |
| Fmoc-Asn(Trt)-OH | Synthesis Grade | Various | |
| Fmoc-Pro-OH | Synthesis Grade | Various | |
| Fmoc-Ala-OH | Synthesis Grade | Various | |
| Fmoc-Thr(tBu)-OH | Synthesis Grade | Various | |
| Fmoc-Gly-OH | Synthesis Grade | Various | |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Various | Coupling agent |
| Oxyma Pure | Synthesis Grade | Various | Coupling additive |
| Piperidine (B6355638) | ACS Grade | Various | For Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Various | Solvent |
| Dichloromethane (DCM) | HPLC Grade | Various | Solvent |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various | Cleavage reagent |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger |
| N-Chlorosuccinimide (NCS) | Reagent Grade | Various | Oxidizing agent for disulfide bond formation |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Various | Base |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Various | For HPLC |
| Guanidine hydrochloride (Gdn·HCl) | Molecular Biology Grade | Various | For oxidative folding buffer |
| Sodium phosphate (B84403) (NaH2PO4) | ACS Grade | Various | For oxidative folding buffer |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of Linear Linaclotide
This protocol is based on a standard Fmoc/tBu strategy. The sequence of Linaclotide is: H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.
1. Resin Swelling and First Amino Acid Coupling:
-
Swell Rink Amide AM resin in DMF for 1 hour.
-
Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (5x).
-
Couple the first amino acid, Fmoc-Tyr(tBu)-OH (3 eq.), using DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 2 hours.
2. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid according to the Linaclotide sequence. Use the appropriate protected Fmoc-amino acids as listed in the materials section.
Table 1: Coupling Protocol per Amino Acid
| Step | Reagent/Solvent | Volume/Concentration | Duration |
| 1. Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g resin | 2 x 10 min |
| 2. Washing | DMF | 10 mL/g resin | 5 times |
| DCM | 10 mL/g resin | 5 times | |
| 3. Coupling | Fmoc-Amino Acid (3 eq.) | In DMF | 2 hours |
| DIC (3 eq.) | |||
| Oxyma Pure (3 eq.) | |||
| 4. Washing | DMF | 10 mL/g resin | 5 times |
II. On-Resin Formation of the First Disulfide Bond (Cys1-Cys6)
1. Selective Deprotection of Mmt Group:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM until the yellow color disappears (monitoring the deprotection).[5]
-
Wash the resin with DCM (5x) and DMF (5x).
2. Oxidation to Form the First Disulfide Bond:
-
Add a solution of N-Chlorosuccinimide (NCS) (2 eq.) in DMF to the resin.
-
Shake the reaction mixture for 1 hour at room temperature.
-
Wash the resin with DMF (5x) and DCM (5x).
III. Cleavage from Resin and Deprotection of Dpm Group
-
Prepare a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v).[5]
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
IV. Formation of the Second and Third Disulfide Bonds
1. Purification of the Monocyclic Peptide:
-
Dissolve the crude peptide in 50% ACN/water.
-
Purify by preparative RP-HPLC.
-
Lyophilize the fractions containing the desired product.
2. Formation of the Second Disulfide Bond (Cys2-Cys10):
-
The Dpm groups are removed during the TFA cleavage step.[5]
-
The formation of the second disulfide bond can be achieved through air oxidation in a basic buffer or by using other oxidizing agents. A common method is to dissolve the peptide in an aqueous buffer at pH 8-9 and stir overnight.
3. Formation of the Third Disulfide Bond (Cys5-Cys13):
-
The o-NBn protecting group is photosensitive.
-
Dissolve the dicyclic peptide in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Expose the solution to UV light (around 365 nm) to remove the o-NBn groups and facilitate the formation of the final disulfide bond.[5]
Alternative: One-Pot Oxidative Folding
For a less controlled but simpler approach, after cleavage and full deprotection, the linear peptide can be subjected to oxidative folding.
-
Dissolve the crude linear peptide in an oxidation buffer (e.g., 100 mM NaH2PO4, 2 M Gdn·HCl, pH 7.0) at a low concentration (~200 µM).[4][6][7][8]
-
Stir the solution at room temperature for 24 hours, open to the atmosphere.[4][6][7][8]
-
Monitor the reaction by RP-HPLC.
V. Purification and Analysis
1. Purification:
-
Purify the final crude Linaclotide by preparative RP-HPLC using a C18 column.
-
A typical gradient is 10-40% acetonitrile in water (with 0.1% TFA) over 30 minutes.
Table 2: Analytical HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-35% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 40°C[1] |
2. Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular weight of Linaclotide is approximately 1526.8 g/mol .[1]
-
Purity Analysis: Determine the purity of the final product by analytical RP-HPLC. Purity should be >95% for research use.[4]
Visualizations
Caption: Regioselective SPPS workflow for Linaclotide synthesis.
Caption: One-pot oxidative folding strategy for Linaclotide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Steric hindrance of amino acids | Double couple the problematic amino acid; increase coupling time. |
| Incomplete Fmoc Deprotection | Inefficient piperidine treatment | Increase deprotection time; use fresh piperidine solution. |
| Formation of Deletion Peptides | Incomplete coupling or deprotection | Optimize coupling and deprotection steps; purify final product carefully. |
| Multiple Peaks in HPLC after Oxidation | Formation of disulfide bond isomers | Use a regioselective strategy for disulfide bond formation; optimize oxidative folding conditions (pH, peptide concentration, additives). |
| Low Yield after Cleavage | Incomplete cleavage | Increase cleavage time; ensure fresh cleavage cocktail. |
| Side Reactions during Cleavage | Scavenger inefficiency | Use appropriate scavengers (e.g., TIS for Trp, Tyr, Met, Cys). |
Conclusion
The solid-phase synthesis of Linaclotide is a complex but achievable process for research purposes. The main challenge lies in the correct formation of the three disulfide bonds. A regioselective strategy, as outlined in this protocol, provides a controlled method to achieve the desired product with higher purity and yield compared to random oxidation methods. Careful optimization of each step, from peptide elongation to the final purification, is crucial for obtaining high-quality Linaclotide for research applications. Analytical techniques such as RP-HPLC and mass spectrometry are indispensable for monitoring the synthesis and characterizing the final product.
References
- 1. omicsonline.org [omicsonline.org]
- 2. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Linaclotide
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Linaclotide (B608579) and its degradation products. Linaclotide, a 14-amino acid peptide, is susceptible to degradation under various stress conditions.[1][2] This method is crucial for assessing the stability of Linaclotide in bulk drug substance and pharmaceutical formulations, ensuring its quality, safety, and efficacy. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Introduction
Linaclotide is a guanylate cyclase-C agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[4][5] As a peptide-based therapeutic, Linaclotide's complex structure, featuring three disulfide bonds, makes it prone to physical and chemical instability.[6][7] Therefore, a validated stability-indicating analytical method is essential to separate and quantify Linaclotide from its potential degradation products, which may form during manufacturing, storage, or handling. This application note provides a detailed protocol for such a method, which has been demonstrated to be specific, accurate, precise, and robust.
Experimental
Instrumentation & Reagents
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector, autosampler, and column oven is required.
-
Chemicals & Reagents:
-
Linaclotide reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were established to achieve optimal separation between Linaclotide and its degradation products.[8][1][2]
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 N Potassium Dihydrogen Orthophosphate Buffer : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | As required for complete elution of all peaks |
| Table 1: Optimized RP-HPLC Chromatographic Conditions. |
Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Linaclotide reference standard in a diluent consisting of water and acetonitrile (90:10 v/v).[9]
-
Working Standard Solution (50 µg/mL): Dilute the stock solution with the diluent to achieve a final concentration of 50 µg/mL.[9]
-
Sample Solution: Prepare the sample solution from the drug product or substance to achieve a theoretical Linaclotide concentration of 50 µg/mL using the same diluent.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10] The following conditions are recommended:
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat the drug solution with 1 N HCl at 60 °C for 30 minutes.[9] |
| Base Hydrolysis | Treat the drug solution with 1 N NaOH at 60 °C for 30 minutes.[9] |
| Oxidative Degradation | Treat the drug solution with an appropriate concentration of hydrogen peroxide at room temperature for a specified duration. |
| Thermal Degradation | Heat the drug solution at 60 °C for 6 hours.[9] |
| Photolytic Degradation | Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
| Neutral Hydrolysis | Heat the drug solution in water at 60 °C for 6 hours.[9] |
| Table 2: Forced Degradation Conditions. |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][11] The key validation parameters are summarized in Table 3.
| Validation Parameter | Acceptance Criteria | Example Results |
| Specificity | The peak for Linaclotide should be pure and well-resolved from degradation products and placebo components. | Peak purity index > 0.999. No interference from degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.999 for a range of 12.5 to 75 µg/mL[8] |
| Range | The range should cover the expected concentrations of the analyte. | 25% to 150% of the working concentration.[8] |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0%. | Intra-day RSD < 1.0%, Inter-day RSD < 1.1%[8] |
| Detection Limit (LOD) | Signal-to-Noise ratio of 3:1. | 2.34 µg/mL[8] |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio of 10:1. | 7.09 µg/mL[8] |
| Robustness | %RSD of results should be within acceptable limits after deliberate variations in method parameters. | %RSD < 2.0% for variations in flow rate and mobile phase composition. |
| Table 3: Method Validation Parameters and Example Results. |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating RP-HPLC method.
Caption: Potential degradation pathways of Linaclotide under various stress conditions.
Results and Discussion
The developed RP-HPLC method successfully separated Linaclotide from its degradation products generated under acidic, basic, and oxidative stress conditions.[8][1][2] Linaclotide was found to be particularly labile to oxidative and hydrolytic conditions, with significant degradation observed.[8][1][2] The method demonstrated excellent linearity with a correlation coefficient of 0.999 over the concentration range of 12.5 to 75 µg/mL.[8] The precision of the method was confirmed with relative standard deviation (%RSD) values of less than 2% for both repeatability and intermediate precision.[8] The accuracy was established by the good recovery of the analyte. The robustness of the method was demonstrated by making deliberate small changes to the chromatographic parameters, which did not significantly affect the results.
Conclusion
The stability-indicating RP-HPLC method described in this application note is suitable for the routine quality control and stability testing of Linaclotide. The method is specific, accurate, precise, and robust, and it complies with the requirements of the ICH guidelines. This method can be effectively used to monitor the purity and stability of Linaclotide in both bulk drug and finished pharmaceutical products, ensuring their quality and safety.
References
- 1. Stress testing of linaclotide: Development of a validated stability-indicating RP-HPLC method – ScienceOpen [scienceopen.com]
- 2. akjournals.com [akjournals.com]
- 3. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 4. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Linaclotide | C59H79N15O21S6 | CID 16158208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US10675325B2 - Stable formulations of linaclotide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols for Linaclotide Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Linaclotide from biological matrices, primarily human plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Following oral administration, Linaclotide acts locally in the gastrointestinal tract and has minimal systemic absorption, leading to very low circulating plasma concentrations (<50 pg/mL).[3][4] Its analysis in biological matrices is challenging due to its low levels, peptide nature, and the presence of three disulfide bonds.[3][5] Accurate and precise quantification of Linaclotide is crucial for pharmacokinetic and pharmacodynamic studies.
This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). A detailed, validated protocol for SPE is provided, along with general protocols for LLE and PPT that can be adapted and optimized for Linaclotide analysis.
Signaling Pathway of Linaclotide
Linaclotide and its active metabolite bind to and activate the guanylate cyclase-C (GC-C) receptor on the luminal surface of the intestinal epithelium.[6][7] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[8][9] The elevated intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[8][10] This increased ion concentration leads to an influx of water, accelerating intestinal transit.[9] Extracellular cGMP is also believed to play a role in reducing visceral pain.[3][11]
Caption: Linaclotide signaling cascade in intestinal epithelial cells.
Sample Preparation Methodologies
The choice of sample preparation technique is critical for achieving the required sensitivity and selectivity for Linaclotide analysis. The low circulating concentrations necessitate a method that can effectively remove interfering matrix components and concentrate the analyte.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of analyte and interferences between a solid and a liquid phase. | High selectivity and recovery, effective removal of matrix components, potential for automation. | Can be more time-consuming and expensive to develop methods, requires specific cartridges. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing non-polar interferences, can be cost-effective. | Can be labor-intensive, may have lower recovery for polar peptides, requires volatile and potentially hazardous organic solvents. |
| Protein Precipitation (PPT) | Removal of proteins by adding a precipitating agent (e.g., organic solvent, acid). | Simple, fast, and inexpensive. | Less selective, may result in significant matrix effects due to co-precipitation of other components, supernatant may require further cleanup. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Linaclotide in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of Linaclotide in human plasma.[5]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Linaclotide analytical standard
-
Ammonium (B1175870) acetate (B1210297) solution (2 M)
-
Ammonium hydroxide (B78521)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Waters Oasis MAX 96-well µElution plate
-
96-well collection plate
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 300 µL of human plasma, add 200 µL of a solution containing 2 M ammonium acetate and 0.2% ammonium hydroxide.
-
Vortex mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis MAX 96-well µElution plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the wells to dry out.
-
-
Sample Loading:
-
Load the entire pre-treated plasma sample (approximately 500 µL) onto the conditioned SPE plate.
-
Apply a gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the sorbent with 200 µL of 5% ammonium hydroxide in water.
-
Wash the sorbent with 200 µL of methanol.
-
-
Elution:
-
Place a clean 96-well collection plate under the SPE plate.
-
Elute Linaclotide from the sorbent with two aliquots of 50 µL of the elution solvent.
-
-
Final Sample Preparation:
-
Dilute the eluted sample with 100 µL of water for a final volume of 200 µL.
-
Vortex mix and inject onto the LC-MS/MS system.
-
Workflow Diagram:
Caption: Step-by-step workflow for Linaclotide extraction from plasma using SPE.
Quantitative Data Summary (from validated method):
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
| Linear Dynamic Range | 10–4000 pg/mL |
| Mean % Accuracy | 98.18 - 107.07% |
| % Coefficient of Variation (%CV) | 1.73 - 7.65% |
Protocol 2: Liquid-Liquid Extraction (LLE) for Peptides in Plasma (General Protocol)
This is a general protocol for peptide extraction and should be optimized for Linaclotide.
Materials:
-
Plasma sample
-
Internal standard (a stable isotope-labeled version of Linaclotide is recommended)
-
Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, or methyl tert-butyl ether)
-
Acid (e.g., formic acid, trifluoroacetic acid)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Sample Preparation:
-
To a polypropylene (B1209903) tube, add 100 µL of plasma sample.
-
Add the internal standard solution.
-
Acidify the sample by adding a small volume of acid (e.g., 10 µL of 1% formic acid) and vortex.
-
-
Extraction:
-
Add 500 µL of the extraction solvent.
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 x g) for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram:
Caption: A general workflow for peptide extraction from plasma using LLE.
Protocol 3: Protein Precipitation (PPT) for Peptides in Plasma (General Protocol)
This is a general protocol and requires optimization for Linaclotide, particularly to minimize matrix effects.
Materials:
-
Plasma sample
-
Internal standard
-
Precipitating solvent (e.g., acetonitrile, methanol, often containing an acid like 0.1% formic acid)
-
Centrifuge
-
Filtration device (optional)
Procedure:
-
Precipitation:
-
To a microcentrifuge tube, add 100 µL of plasma sample.
-
Add the internal standard solution.
-
Add 300 µL of cold precipitating solvent (a 3:1 ratio of solvent to sample is common).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Incubate the mixture at a low temperature (e.g., -20°C) for 20-30 minutes to enhance precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.
-
(Optional) The supernatant can be filtered through a 0.22 µm filter to remove any remaining particulate matter.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a more suitable solvent if necessary.
-
Workflow Diagram:
Caption: A general workflow for peptide sample preparation using protein precipitation.
Conclusion
The choice of sample preparation method for Linaclotide analysis is a critical determinant of assay performance. Due to the very low circulating concentrations of Linaclotide, a highly selective and efficient extraction method is required. The validated Solid-Phase Extraction (SPE) protocol presented here demonstrates the necessary sensitivity and robustness for the quantitative analysis of Linaclotide in human plasma.[5] While Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are alternative techniques, they may require significant optimization to overcome challenges such as lower recovery and more pronounced matrix effects, which can be particularly problematic for peptide quantification at low pg/mL levels. It is recommended that any chosen method be thoroughly validated to ensure accuracy, precision, and reliability of the analytical data.
References
- 1. Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 6. hhs.texas.gov [hhs.texas.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Linaclotide Quantification using a Competitive ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) that is used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). It acts locally in the gastrointestinal tract to stimulate intestinal fluid secretion and transit. Accurate quantification of Linaclotide in various biological matrices is crucial for pharmacokinetic studies, drug monitoring, and quality control in drug manufacturing. This document provides a detailed protocol and validation information for a representative competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Linaclotide.
Principle of the Competitive ELISA
The competitive ELISA is an immunoassay technique used to quantify antigens. In this assay, a known amount of labeled antigen (e.g., biotinylated Linaclotide) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample. The signal is then detected using a substrate that reacts with the enzyme conjugated to the labeled antigen, producing a colorimetric output.
Linaclotide Signaling Pathway
Linaclotide initiates its pharmacological effect by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. This binding triggers a downstream signaling cascade, as depicted in the diagram below.
Caption: Linaclotide signaling pathway in intestinal epithelial cells.
Experimental Workflow for Linaclotide Competitive ELISA
The following diagram outlines the major steps involved in performing a competitive ELISA for Linaclotide.
Caption: General workflow for a Linaclotide competitive ELISA.
Detailed Experimental Protocol
This protocol is a representative example for a competitive ELISA and should be adapted based on the specific instructions provided with the commercial kit being used.
Materials Required:
-
Linaclotide ELISA Kit (containing antibody-coated microplate, biotinylated Linaclotide, standards, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Vortex mixer
-
Tubes for sample and standard dilution
Sample Preparation:
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge for 15 minutes at 1000 x g. Aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Serum: Collect whole blood in a tube without anticoagulant. Allow to clot for 30 minutes at room temperature. Centrifuge for 15 minutes at 1000 x g. Aliquot the serum and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove particulates. Aliquot the supernatant and store at -20°C or -80°C.
-
Urine: Collect a fresh urine sample. Centrifuge to remove any particulates. Aliquot and store at -20°C or -80°C.
Assay Procedure:
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Reconstitute or dilute standards, controls, and other kit components as per the manufacturer's instructions.
-
Standard and Sample Addition: Add 50 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Biotinylated Linaclotide Addition: Add 50 µL of the biotinylated Linaclotide solution to each well.
-
Incubation: Gently tap the plate to mix and incubate for 1-2 hours at 37°C (or as specified in the kit manual).
-
Washing: Aspirate the liquid from each well and wash each well 3-5 times with 300 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.
-
Determine Sample Concentrations: Interpolate the mean absorbance of the unknown samples from the standard curve to determine the Linaclotide concentration.
-
Apply Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Validation of the Linaclotide ELISA Kit
The performance of a Linaclotide ELISA kit should be validated to ensure reliable and accurate results. Key validation parameters are summarized in the table below. The values presented are representative and may vary between different kits and laboratories.
| Validation Parameter | Representative Performance |
| Sensitivity (Lower Limit of Quantification, LLOQ) | 10 - 50 pg/mL |
| Assay Range | 50 - 5000 pg/mL |
| Specificity | High specificity for Linaclotide with minimal cross-reactivity to its metabolites or other related peptides. |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Recovery | 85 - 115% |
| Linearity of Dilution | 80 - 120% |
Note: The validation data presented here are illustrative. Users must refer to the specific validation data provided by the manufacturer of the ELISA kit being used.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive reagents | Check expiration dates and storage conditions of all reagents. |
| Incorrect incubation times or temperatures | Follow the protocol precisely for all incubation steps. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique. | |
| High variability between duplicates | Inconsistent pipetting | Ensure consistent pipetting technique for all wells. |
| Inadequate mixing | Gently tap the plate to ensure thorough mixing of reagents in the wells. |
Conclusion
This document provides a comprehensive overview of the protocol and validation considerations for a competitive ELISA designed to quantify Linaclotide. By following a well-defined protocol and understanding the key performance characteristics of the assay, researchers can obtain accurate and reproducible data for their studies in drug development and other scientific investigations. It is imperative to always adhere to the specific instructions provided with the commercial ELISA kit being utilized.
Troubleshooting & Optimization
Technical Support Center: Analysis of Linaclotide and its Degradation Products by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying Linaclotide degradation products using High-Performance Liquid Chromatography (HPLC). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Linaclotide?
A1: Linaclotide is susceptible to degradation under specific stress conditions. The primary degradation pathways observed are hydrolysis (both acidic and basic) and oxidation.[1][2][3][4] It has been reported to be stable under thermal, photolytic, and neutral hydrolytic stress conditions.[3] However, another study indicated some degradation under neutral, thermal, and photolytic conditions.[5]
Q2: What are the known degradation products of Linaclotide?
A2: Forced degradation studies have identified several degradation products (DPs). Under acidic hydrolysis, two primary products (DP 1 and DP 2) are typically formed.[1][3] Basic hydrolysis leads to the formation of at least three degradation products (DP 3, DP 4, and DP 5).[1][3] Oxidative stress results in one major degradant (DP 6).[1][3] Other identified impurities include oxidized methionine forms, deamidated asparagine or glutamine residues, truncated sequences, and disulfide-scrambled isomers.[6]
Q3: What type of HPLC column is recommended for Linaclotide analysis?
A3: A reversed-phase C8 column, such as a Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm), has been shown to provide good separation of Linaclotide from its degradation products.[1][2][3][4] A Waters Symmetry C18 column (150 × 4.6 mm, 3.5 µm) has also been used effectively.[5]
Q4: What is a typical mobile phase for this analysis?
A4: A common mobile phase consists of a mixture of a phosphate (B84403) buffer and acetonitrile (B52724).[1][2][3][4] For example, a mobile phase of 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v) has been successfully used.[1][2][3][4]
Q5: At what wavelength should I monitor the separation?
A5: Detection is typically performed at 220 nm using a photodiode array (PDA) detector.[1][2][3][4]
Summary of Linaclotide Degradation Products
The following table summarizes the degradation products of Linaclotide identified under various stress conditions as reported in a stability-indicating HPLC method study.
| Stress Condition | Degradation Product (DP) | Relative Retention Time (RRT) | Percentage of Degradation |
| Acid Hydrolysis | DP 1 | 1.36 | 8.72% |
| DP 2 | 1.21 | ||
| Base Hydrolysis | DP 3 | 0.88 | 22.43% |
| DP 4 | 0.69 | ||
| DP 5 | 0.55 | ||
| Oxidative Stress | DP 6 | 0.83 | 17.82% |
Data sourced from Pyla et al.[1][3]
Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed methodology for the analysis of Linaclotide and its degradation products based on published literature.[1][2][3][4]
1. Instrumentation:
-
HPLC system equipped with a quaternary gradient pump, autosampler, column oven, and photodiode array detector.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.01 N Potassium Dihydrogen Orthophosphate Buffer and Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Diluent: Water and Acetonitrile (90:10 v/v)
-
Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of Linaclotide standard in the diluent.
-
Working Standard Solution (50 µg/mL): Dilute the stock solution with the diluent to reach the final concentration.
4. Forced Degradation Studies (Stress Testing):
-
Acid Hydrolysis: Treat the drug solution with 1 N HCl at 60 °C for 30 minutes.
-
Base Hydrolysis: Treat the drug solution with 1 N NaOH at 60 °C for 30 minutes.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug to heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Neutral Hydrolysis: Reflux the drug solution in water.
After exposure to the stress conditions, neutralize the acidic and basic solutions and dilute all samples with the diluent to the working concentration before injection.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during the HPLC analysis of Linaclotide.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit).2. Particulate matter from the sample or mobile phase. | 1. Remove the column and check the system pressure.2. If column pressure is high, back-flush the column.3. Filter all samples and mobile phases through a 0.45 µm filter.4. Replace the column frit if necessary. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column degradation.2. Sample solvent incompatible with the mobile phase.3. Column overloading.4. Secondary interactions with the stationary phase. | 1. Use a new or validated column.2. Dissolve the sample in the mobile phase whenever possible.3. Reduce the injection volume or sample concentration.4. Adjust the mobile phase pH to minimize silanol (B1196071) interactions. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Inconsistent column temperature.3. Air bubbles in the pump.4. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a reliable column oven and allow the system to equilibrate.3. Purge the pump to remove air bubbles.4. Equilibrate a new column or re-validate the method with the aged column. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.2. Mobile phase not properly mixed or degassed.3. Detector lamp nearing the end of its life. | 1. Use high-purity solvents and salts.2. Flush the system and detector cell with a strong solvent like isopropanol.3. Ensure thorough mixing and degassing of the mobile phase.4. Replace the detector lamp if necessary. |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for Linaclotide HPLC analysis.
Linaclotide Signaling Pathway
Caption: Linaclotide's mechanism of action.
HPLC Troubleshooting Logic
Caption: HPLC troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
Technical Support Center: Troubleshooting Linaclotide Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common instability issues encountered with Linaclotide (B608579) in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My Linaclotide solution appears cloudy or has visible precipitates. What could be the cause?
A1: Cloudiness or precipitation of your Linaclotide solution can be attributed to several factors, primarily peptide aggregation. Linaclotide, being a peptide, is susceptible to aggregation in aqueous environments, which can be influenced by factors such as pH, temperature, ionic strength, and the concentration of the peptide itself. It is also sparingly soluble in aqueous buffers.[1] For maximum solubility, it is recommended to first dissolve Linaclotide in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: I am observing a loss of Linaclotide concentration over time in my aqueous solution. What are the likely degradation pathways?
A2: The loss of Linaclotide concentration in an aqueous solution is typically due to chemical degradation. The primary degradation pathways for Linaclotide include:
-
Hydrolysis: Linaclotide is susceptible to hydrolysis under both acidic and basic conditions.[2][3] It is more sensitive to alkaline hydrolysis compared to acidic conditions.[3][4]
-
Oxidation: The cysteine residues and their disulfide bridges in Linaclotide's structure are prone to oxidation, especially in the presence of oxidizing agents.[2][3]
-
Proteolysis: In environments mimicking the gastrointestinal tract, Linaclotide can be proteolytically cleaved. The initial step is often the removal of the C-terminal tyrosine to form its active metabolite, MM-419447.[5][6][7] Subsequently, the disulfide bonds can be reduced, leading to further proteolysis.[5][8]
Q3: How does pH affect the stability of Linaclotide in my experiments?
A3: The pH of the aqueous solution is a critical factor influencing Linaclotide's stability. While Linaclotide is relatively stable in acidic conditions, such as simulated gastric fluid (pH 1), it degrades under neutral and basic conditions.[2][7][9] Forced degradation studies have shown that Linaclotide is susceptible to degradation under acidic, basic, and neutral pH conditions.[2] Specifically, it is highly labile to alkali hydrolysis.[3][4] However, its binding affinity to its target receptor, guanylate cyclase C (GC-C), appears to be pH-independent across a physiologically relevant range (pH 5-8).[10]
Q4: I suspect my Linaclotide is degrading. What analytical techniques can I use to confirm this and identify the degradation products?
A4: To analyze Linaclotide stability and its degradation products, the following analytical methods are commonly employed:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary technique for separating Linaclotide from its degradation products and quantifying its purity and concentration over time.[3][6][11][12]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This powerful technique is used to identify and characterize the chemical structures of degradation products by providing accurate mass measurements.[2]
-
Tandem Mass Spectrometry (MS/MS): Used in conjunction with LC-HRMS, MS/MS helps in elucidating the fragmentation pathways of Linaclotide and its degradants, aiding in their structural identification.[2]
Q5: What steps can I take to improve the stability of Linaclotide in my aqueous solutions for in vitro experiments?
A5: To enhance the stability of Linaclotide in your experimental solutions, consider the following:
-
pH Control: Maintain the pH of your solution within a range where Linaclotide is most stable. Based on available data, slightly acidic conditions may be preferable to neutral or alkaline conditions.
-
Temperature Control: Store Linaclotide solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation reactions. The solid form should be stored at -20°C.[1]
-
Use of Stabilizers: For formulation development, certain excipients have been shown to stabilize Linaclotide. These include sterically hindered primary amines like leucine (B10760876) and meglumine, and cations such as Ca2+.[13][14]
-
Minimize Oxygen Exposure: To prevent oxidation, consider preparing solutions with degassed buffers and storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Preparation: Whenever possible, prepare Linaclotide solutions fresh before each experiment to minimize degradation over time. It is not recommended to store aqueous solutions for more than one day.[1]
Quantitative Data Summary
Table 1: Summary of Linaclotide Degradation under Stress Conditions
| Stress Condition | Observations | Degradation Products (DPs) Identified | Reference |
| Acidic Hydrolysis (1N HCl, 60°C, 30 min) | 8.72% decrease in peak area | DP 1, DP 2 | [3] |
| Basic Hydrolysis (1N NaOH, 60°C, 30 min) | 22.43% decrease in peak area | DP 3, DP 4, DP 5 | [3] |
| Oxidative (Peroxide) | 17.82% decrease in peak area | DP 6 | [3] |
| Neutral Hydrolysis (Water, 60°C, 6 h) | Stable | No degradation observed | [3] |
| Thermal & Photolytic | Stable | No degradation observed | [3] |
| Acidic (with Methanol co-solvent) | Susceptible | Pseudo DPs: DP-1, DP-2, DP-3 | [2] |
| Basic Stress | Susceptible | DP-4 | [2] |
| Neutral, Thermal, Photolytic Stress | Susceptible | DP-5 | [2] |
| Oxidative Stress | Susceptible | DP-6, DP-7 | [2] |
Key Experimental Protocols
Protocol 1: Stability Analysis of Linaclotide using RP-HPLC
This protocol outlines a general procedure for assessing the stability of Linaclotide in an aqueous solution.
1. Materials and Equipment:
- Linaclotide standard
- HPLC grade acetonitrile (B52724) and water
- Potassium dihydrogen orthophosphate
- RP-HPLC system with a UV detector (e.g., PDA detector)
- C8 or C18 analytical column (e.g., Zorbax Eclipse XDB C8, 250 mm x 4.6 mm, 5 µm)[3][11][12]
- pH meter
- Volumetric flasks and pipettes
2. Preparation of Solutions:
- Mobile Phase: Prepare a buffer of 0.01 N potassium dihydrogen orthophosphate and acetonitrile (e.g., in a ratio of 80:20 v/v).[3][11][12] Adjust the pH as required for optimal separation.
- Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v) can be used.[3]
- Linaclotide Stock Solution: Accurately weigh and dissolve Linaclotide in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).[3]
- Working Standard Solution: Dilute the stock solution with the diluent to a suitable working concentration (e.g., 50 µg/mL).[3]
3. Chromatographic Conditions:
- Column: Zorbax Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm)[3][11][12]
- Mobile Phase: 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v)[3][11][12]
- Flow Rate: 1.0 mL/min[3][11][12]
- Column Temperature: 40°C[3][11][12]
- Detection Wavelength: 220 nm[3][11][12]
- Injection Volume: 20 µL
4. Stability Study Procedure:
- Prepare the Linaclotide solution in the aqueous buffer of interest.
- Store the solution under the desired experimental conditions (e.g., specific pH, temperature).
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.[15]
- Inject the sample into the HPLC system.
- Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main Linaclotide peak.
- Calculate the percentage of remaining Linaclotide at each time point relative to the initial time point.
Visualizations
Caption: Primary degradation pathway of Linaclotide in a proteolytic environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clarification of Linaclotide Pharmacology Presented in a Recent Clinical Study of Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. US10675325B2 - Stable formulations of linaclotide - Google Patents [patents.google.com]
- 14. US8748573B2 - Formulations comprising linaclotide - Google Patents [patents.google.com]
- 15. omicsonline.org [omicsonline.org]
Technical Support Center: Optimizing Linaclotide Concentration for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Linaclotide (B608579) concentration for in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Linaclotide?
Linaclotide is a guanylate cyclase-C (GC-C) agonist.[1][2] It is a 14-amino acid synthetic peptide that is structurally related to the endogenous peptides guanylin (B122020) and uroguanylin.[1] When administered orally, Linaclotide binds to GC-C receptors on the luminal surface of the intestinal epithelium.[1][2] This binding action triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the intestinal epithelial cells.[1] The subsequent increase in intracellular cGMP has two primary effects:
-
Increased Intestinal Fluid Secretion: Elevated cGMP levels activate the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][3] This activation leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, which in turn draws water into the intestines, resulting in increased intestinal fluid and accelerated transit.[1][4]
-
Reduced Visceral Pain: The increase in cGMP is also believed to have an analgesic effect by modulating the activity of pain-sensing nerves in the gut.[1][5]
Q2: What are the common rodent models used to study the effects of Linaclotide?
Commonly used rodent models include:
-
Visceral Hypersensitivity Models: These models are used to study abdominal pain. Hypersensitivity can be induced by methods such as intracolonic administration of trinitrobenzene sulfonic acid (TNBS) or through stress-induced models like partial restraint stress (PRS) or water avoidance stress (WAS) in rats.[5] Another model involves inducing bladder-colon cross-sensitization by infusing protamine sulfate (B86663) into the bladder of female rats.
-
Gastrointestinal Transit Models: These models assess the pro-motility effects of Linaclotide. A common method involves administering a colored marker, such as carmine (B74029) red, via oral gavage and measuring the time it takes for the first colored fecal pellet to appear.
Q3: How is Linaclotide typically administered in rodent studies?
Oral gavage is the most common route of administration for Linaclotide in rodent studies to mimic its clinical use.[5][6] Intracolonic administration has also been used in some studies to investigate local effects within the colon.[7][8]
Q4: What is the bioavailability of orally administered Linaclotide?
Linaclotide has very low systemic bioavailability (around 0.10%) following oral administration.[6] It primarily acts locally on the luminal surface of the gastrointestinal tract.[9]
Troubleshooting Guide
Issue 1: High variability in gastrointestinal transit time measurements.
-
Question: We are observing significant variability in our gastrointestinal transit time measurements between animals in the same treatment group. What could be the cause?
-
Answer:
-
Fasting: Ensure that all animals are fasted for a consistent period before the experiment. Food in the gastrointestinal tract can significantly affect transit time. A 12-hour fasting period with free access to water is a common practice.
-
Gavage Technique: Improper oral gavage technique can cause stress to the animals, which may affect gastrointestinal motility. Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery of the drug and marker. The volume administered should not exceed 1% of the animal's body weight.
-
Marker Suspension: Ensure the carmine red or other marker is homogenously suspended in the vehicle before and during administration to ensure each animal receives the same concentration.
-
Acclimation: Allow sufficient time for animals to acclimate to their housing and handling to reduce stress-related effects on gut motility.
-
Issue 2: Lack of a significant effect of Linaclotide on visceral hypersensitivity.
-
Question: We are not observing a significant reduction in visceral pain responses in our rodent model after Linaclotide administration. What are some potential reasons?
-
Answer:
-
Dosage: The dose of Linaclotide may be too low. Refer to the dose-response tables below and published literature to select an appropriate starting dose. A dose of 3 µg/kg administered orally has been shown to be effective in a rat model of visceral organ crosstalk.
-
Timing of Administration: The timing of Linaclotide administration relative to the induction of hypersensitivity and the pain assessment is crucial. Ensure the drug is administered with sufficient time to exert its effect before the assessment. For example, some studies administer Linaclotide daily for 7 days prior to the experiment.
-
Model Induction: Verify that the method used to induce visceral hypersensitivity is consistently producing a hyperalgesic state. Include appropriate positive and negative controls in your experimental design.
-
Pain Assessment Method: The method used to assess pain, such as measuring abdominal contractions in response to colorectal distension, should be well-validated and performed consistently across all animals.
-
Issue 3: Diarrhea or excessive fluid loss in treated animals.
-
Question: Some of our animals treated with higher doses of Linaclotide are developing diarrhea. How can we manage this?
-
Answer:
-
Dose Reduction: Diarrhea is a known dose-dependent side effect of Linaclotide.[10] If excessive fluid loss is a concern, consider reducing the dose.
-
Hydration: Ensure animals have free access to water at all times to prevent dehydration.
-
Monitoring: Closely monitor the animals for signs of dehydration, such as lethargy, sunken eyes, and skin tenting. If severe dehydration occurs, veterinary intervention may be necessary. In neonatal mice, linaclotide has been associated with mortality due to dehydration.[11]
-
Quantitative Data Summary
Table 1: Linaclotide Concentration and Effects on Visceral Hypersensitivity in Rodents
| Animal Model | Linaclotide Concentration | Administration Route | Key Findings |
| Wistar Rats (TNBS-induced allodynia) | Not specified | Oral | Significantly decreased abdominal contractions in response to colorectal distension.[5] |
| Wistar Rats (PRS and WAS models) | Not specified | Oral | Significantly decreased colonic hypersensitivity.[5] |
| Female Rats (Bladder-colon cross-sensitization) | 3 µg/kg (daily for 7 days) | Oral | Attenuated bladder and colonic hyperalgesia. |
| Mice (Chronic visceral hypersensitivity) | 100-1000 nM | Intra-colonic | Dose-dependently decreased colonic nociceptor activity.[7] |
Table 2: Linaclotide Concentration and Effects on Gastrointestinal Transit in Rodents
| Animal Model | Linaclotide Concentration | Administration Route | Key Findings |
| Rats | ≥5 µg/kg | Oral | Significant, dose-dependent increase in gastrointestinal transit rates.[6] |
| Cystic Fibrosis Mice | Not specified | Not specified | Improved intestinal transit.[12] |
Table 3: Linaclotide Concentration and cGMP Levels
| System | Linaclotide Concentration | Key Findings |
| Rat colonic submucosal layer (in vivo) | 0.5, 1.7, and 5 mg | Dose-dependent increase in submucosal cGMP levels.[3] |
| Mouse colonic mucosa (ex vivo) | 1 µM | Induced release of cGMP from both apical and basolateral sides of the epithelium.[2] |
| Human jejunum, ileum, and ascending colon biopsies | 1 µmol/L | Increased intracellular and extracellular cGMP levels.[1] |
| T84 human colon carcinoma cells | EC₅₀: 99 nM | Concentration-dependent accumulation of intracellular cGMP.[6] |
Experimental Protocols
Protocol 1: Assessment of Visceral Hypersensitivity in Rats (Bladder-Colon Cross-Sensitization Model)
-
Animal Model: Use female rats.
-
Induction of Hypersensitivity:
-
Anesthetize the rats.
-
Infuse dilute protamine sulfate (PS) into the bladder.
-
-
Linaclotide Administration:
-
Administer Linaclotide (e.g., 3 µg/kg) or vehicle daily via oral gavage for 7 days prior to sensitivity assessment.
-
-
Assessment of Bladder Sensitivity:
-
Apply von Frey filaments to the suprapubic area and record the frequency of withdrawal responses.
-
-
Assessment of Colonic Sensitivity:
-
Measure the visceromotor behavioral response (e.g., abdominal muscle contractions) to graded pressures of colorectal distension (CRD).
-
Protocol 2: Measurement of Gastrointestinal Transit in Mice
-
Animal Preparation:
-
Fast mice for approximately 12-16 hours with free access to water.
-
-
Marker Administration:
-
Administer a non-absorbable colored marker, such as 6% carmine red in 0.5% methylcellulose, via oral gavage.
-
-
Observation:
-
Place each mouse in a separate clean cage with a white paper lining for easy observation of fecal pellets.
-
Record the time of marker administration.
-
Monitor the mice continuously and record the time of the first appearance of a red-colored fecal pellet.
-
-
Calculation:
-
The gastrointestinal transit time is the time elapsed between the administration of the marker and the appearance of the first red fecal pellet.
-
Visualizations
Caption: Linaclotide's dual mechanism of action signaling pathway.
Caption: Workflow for a visceral hypersensitivity rodent study.
Caption: Troubleshooting logic for common in vivo issues.
References
- 1. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Efficacy and Safety of Different Doses of Linaclotide for Patients with Chronic Constipation: A Meta-Analysis and Bayesian Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Linaclotide Aggregation in Experimental Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with linaclotide (B608579). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with linaclotide aggregation in experimental buffers.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to linaclotide aggregation during your experiments.
Q1: I observed precipitation or turbidity after dissolving linaclotide in my aqueous buffer. What should I do?
A1: This is a common issue as linaclotide is sparingly soluble in aqueous buffers.[1] Precipitation indicates that the peptide's solubility limit has been exceeded. Here’s a step-by-step approach to resolve this:
-
Initial Dissolution in Organic Solvent: For maximum solubility, first dissolve lyophilized linaclotide in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[1] Linaclotide is reported to be soluble in these solvents at approximately 30 mg/mL.[1]
-
Slow Dilution: While vigorously stirring your desired aqueous buffer (e.g., PBS or Tris), slowly add the linaclotide stock solution drop-by-drop.[2] Rapid dilution can cause the peptide to crash out of solution.
-
Monitor for Turbidity: If the solution becomes cloudy, you have reached the solubility limit in that specific buffer.[2] It is recommended to prepare a new solution at a lower final concentration.
-
Final Concentration: Be mindful of the final concentration. For instance, in a 1:4 solution of DMSO:PBS (pH 7.2), the solubility of linaclotide is approximately 0.20 mg/ml.[1]
Q2: My linaclotide solution, which was initially clear, has formed aggregates over time. How can I improve its stability?
A2: Peptide aggregation can be a time-dependent process influenced by several factors. To enhance the stability of your linaclotide solution, consider the following strategies:
-
Ionic Strength Adjustment: The ionic strength of the buffer can influence aggregation. The effect is peptide-specific; sometimes increasing ionic strength can shield charges and reduce aggregation, while in other cases it can promote it. It is recommended to test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition for linaclotide.
-
Inclusion of Stabilizing Excipients: The commercial formulation of linaclotide includes stabilizers.[5] Consider adding these to your experimental buffers:
-
Temperature Control: Store linaclotide stock solutions at -20°C or -80°C.[8] For working solutions, it is best to prepare them fresh. If short-term storage is necessary, keep them at 2-8°C. Avoid repeated freeze-thaw cycles.[8]
Q3: I am unsure if my linaclotide is aggregating. How can I detect and quantify it?
A3: Several analytical techniques can be used to detect and quantify linaclotide aggregation. It is often recommended to use orthogonal methods to confirm your findings.
-
Size Exclusion Chromatography (SEC-HPLC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size in solution.[4][9]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[10][11][12][13]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrils, which are a specific type of aggregate with a cross-beta sheet structure.[11][14][15][16]
Frequently Asked Questions (FAQs)
Q1: What is the best buffer for dissolving linaclotide for in vitro experiments?
A1: There is no single "best" buffer, as the optimal choice depends on your specific experimental requirements. However, based on available data and general principles, here are some recommendations:
-
Phosphate-Buffered Saline (PBS): PBS is a common physiological buffer. A protocol for dissolving linaclotide in a DMSO:PBS (pH 7.2) mixture to a final concentration of 0.20 mg/mL has been reported.[1] However, be aware that peptides can sometimes precipitate in PBS.[17]
-
Tris Buffer: Tris buffers are also widely used. They are known to interact with the peptide backbone and can have a stabilizing effect.[18][19] The optimal pH and concentration should be determined empirically for your specific assay.
-
Slightly Acidic Buffers: Given that linaclotide is stable at acidic pH,[4] a buffer with a pH in the range of 4.5-6.5 might be beneficial for stability. A dissolution method for linaclotide capsules uses a 50 mM phosphate (B84403) buffer at pH 4.5.[20]
Q2: What is the recommended procedure for preparing a linaclotide stock solution?
A2: The following is a recommended starting protocol:
-
Bring the lyophilized linaclotide vial to room temperature before opening to avoid condensation.
-
Add a small amount of a suitable organic solvent, such as DMSO, to the vial to dissolve the peptide completely. Aim for a high concentration (e.g., 10-50 mg/mL).[1][21]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8]
Q3: How should I handle and store linaclotide to maintain its integrity?
A3: Proper handling and storage are crucial for preventing degradation and aggregation:
-
Lyophilized Peptide: Store at -20°C in a desiccator.[1]
-
Stock Solutions: Store in an organic solvent like DMSO at -20°C or -80°C.[8]
-
Aqueous Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of use. If temporary storage is unavoidable, keep the solution at 2-8°C and use it within 24 hours.[1]
-
General Handling: Always use sterile, nuclease-free water and high-purity buffer components. When preparing solutions, work on ice to minimize degradation.
Data Presentation
Table 1: Factors Influencing Linaclotide Aggregation and Recommended Starting Conditions
| Parameter | General Effect on Peptide Aggregation | Recommended Starting Conditions for Linaclotide |
| pH | Aggregation is often maximal near the isoelectric point (pI). | Maintain a buffer pH of 4.5 - 7.4. Linaclotide is stable across a wide pH range.[3][4] |
| Ionic Strength | Can either increase or decrease aggregation depending on the peptide's charge distribution. | Start with a physiological ionic strength (e.g., 150 mM NaCl) and optimize if aggregation is observed. |
| Temperature | Higher temperatures can accelerate aggregation. | Prepare and handle solutions on ice. Store stock solutions at -20°C or -80°C.[8] |
| Peptide Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. | Work with the lowest concentration that is feasible for your experiment. |
| Excipients | Can stabilize the peptide and prevent aggregation. | Consider adding stabilizers used in the commercial formulation, such as CaCl₂ (e.g., 1-5 mM), L-histidine (e.g., 1-10 mM), or L-leucine (e.g., 1-10 mM).[5] |
Table 2: Solubility of Linaclotide in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Water | Slightly soluble | [5] |
| 0.9% Aqueous Sodium Chloride | Slightly soluble | [5] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.20 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Linaclotide Working Solution
This protocol provides a general guideline for preparing a linaclotide solution for in vitro assays. Optimization may be required for your specific experimental conditions.
-
Prepare Stock Solution:
-
Allow the lyophilized linaclotide to equilibrate to room temperature.
-
Reconstitute the peptide in 100% DMSO to a concentration of 10 mg/mL.
-
Vortex gently until fully dissolved.
-
Aliquot and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the linaclotide stock solution on ice.
-
Prepare your desired aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Consider adding stabilizers such as 2 mM CaCl₂ and 5 mM L-histidine.
-
While vigorously stirring the buffer, slowly add the required volume of the linaclotide stock solution to achieve your final desired concentration.
-
Visually inspect for any signs of precipitation.
-
Use the working solution immediately.
-
Protocol 2: Detection of Linaclotide Aggregation using SEC-HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for peptides (e.g., a column with a pore size of 100-300 Å).
-
Mobile Phase: A common mobile phase is 100-150 mM sodium phosphate buffer with 150-300 mM NaCl, pH 6.8-7.4. The addition of a small percentage of an organic solvent like acetonitrile (B52724) (e.g., 10-20%) may be necessary to reduce hydrophobic interactions with the column matrix.[22]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: Dilute your linaclotide solution in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram for peaks eluting earlier than the monomeric linaclotide peak, which correspond to aggregates.
Protocol 3: Thioflavin T (ThT) Assay for Fibril Formation
-
Reagents:
-
ThT stock solution: 1 mM in water (store in the dark).
-
Assay buffer: e.g., 50 mM Glycine-NaOH, pH 8.5.
-
-
Procedure:
-
In a 96-well black plate, add your linaclotide sample.
-
Add the ThT stock solution to the assay buffer to a final concentration of 10-25 µM.
-
Add the ThT-containing buffer to each well.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Measure the fluorescence with excitation at ~440-450 nm and emission at ~480-490 nm.
-
An increase in fluorescence intensity compared to a monomeric control indicates the presence of amyloid-like fibrils.
-
Mandatory Visualizations
Caption: Workflow for preparing and analyzing linaclotide solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Linaclotide | C59H79N15O21S6 | CID 16158208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of histidine interruption in mitigating the pathological effects of long polyglutamine stretches in SCA1: A molecular approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. phenomenex.com [phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 12. entegris.com [entegris.com]
- 13. google.com [google.com]
- 14. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Thioflavin T Assay [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. lcms.cz [lcms.cz]
Linaclotide Analytical Method Validation: A Technical Support Center
Welcome to the Technical Support Center for Linaclotide Analytical Method Validation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical methodologies for Linaclotide.
High-Performance Liquid Chromatography (HPLC) Methods
Frequently Asked Questions (FAQs) - HPLC
Q1: What are the common challenges in developing a stability-indicating HPLC method for Linaclotide?
A1: The primary challenges stem from Linaclotide's susceptibility to degradation under various stress conditions. It is particularly prone to degradation through hydrolysis (acidic and basic conditions) and oxidation.[1][2][3][4] Therefore, the main challenge is to develop a method that can effectively separate the intact Linaclotide from its various degradation products to ensure the method is truly stability-indicating.[1][2][3][4]
Q2: What is a typical starting point for an HPLC method for Linaclotide analysis?
A2: A good starting point is a reversed-phase HPLC (RP-HPLC) method. A C8 or C18 column can be effective.[1][3] For example, a Zorbax Eclipse XDB C8 column (250 mm × 4.6 mm, 5 µm) has been used successfully.[1][2][3][4] The mobile phase often consists of a buffer (e.g., 0.01 N potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile (B52724).[1][2][3][4] Detection is typically performed at a low UV wavelength, such as 214 nm or 220 nm, due to the peptide nature of Linaclotide.[1][2][5]
Q3: My peak shape for Linaclotide is poor (tailing or fronting). What can I do?
A3: Poor peak shape can be caused by several factors. Here are a few troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For peptides like Linaclotide, a slightly acidic pH (e.g., pH 2.8) can improve peak shape by controlling the ionization state of the molecule.[5]
-
Column Condition: The column may be degraded or contaminated. Try washing the column with a strong solvent or replace it if necessary.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing.[6] Try reducing the injection volume or the concentration of your sample.
-
Injection Solvent: The solvent used to dissolve the sample can affect peak shape. Ideally, the sample should be dissolved in the initial mobile phase.[7] Using a solvent much stronger than the mobile phase can cause peak distortion.
Troubleshooting Guide - HPLC
This guide addresses common issues encountered during the HPLC analysis of Linaclotide.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Linaclotide and Degradation Peaks | Inappropriate mobile phase composition. | Optimize the gradient, mobile phase pH, or the organic modifier percentage.[3][5] |
| Incorrect column selection. | Try a different column chemistry (e.g., C18 vs. C8) or a column with a different particle size or length.[3] | |
| Noisy Baseline | Contaminated mobile phase or detector cell. | Use high-purity solvents and freshly prepared mobile phase.[6] Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase.[6] | |
| Inconsistent Retention Times | Fluctuations in pump flow rate or column temperature. | Check the pump for leaks and ensure it is properly primed. Use a column oven to maintain a consistent temperature.[6] |
| Changes in mobile phase composition. | Prepare the mobile phase carefully and consistently. | |
| Low Sensitivity | Incorrect detection wavelength. | Ensure the detector is set to an appropriate wavelength for peptide bonds (e.g., 214-220 nm).[1][5] |
| Low sample concentration. | Concentrate the sample if possible, or increase the injection volume (while monitoring for peak shape issues). |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the determination of Linaclotide and its degradation products.[1][2][3][4]
-
Instrumentation: HPLC system with a photodiode array detector.
-
Column: Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 0.01 N Potassium Dihydrogen Orthophosphate buffer and Acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a diluent of water and acetonitrile (90:10 v/v).[3]
Quantitative Data Summary: HPLC Method Validation
The following table summarizes the validation parameters for a stability-indicating RP-HPLC method for Linaclotide.[1]
| Validation Parameter | Result |
| Linearity Range | 12.5 to 75 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Intra-day Precision (%RSD) | < 1.0% |
| Inter-day Precision (%RSD) | < 1.044% |
| Limit of Detection (LOD) | 2.34 µg/mL |
| Limit of Quantification (LOQ) | 7.09 µg/mL |
| Robustness | Method is robust for small variations in flow rate (±0.1 mL/min) and mobile phase composition (±1% acetonitrile).[3] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Frequently Asked Questions (FAQs) - LC-MS/MS
Q1: Why is achieving high sensitivity for Linaclotide in LC-MS/MS challenging?
A1: Several factors contribute to this challenge. As a peptide, Linaclotide has low volatility, which can lead to poor transfer into the gas phase in the mass spectrometer.[8][9] Its cyclic structure, due to disulfide bonds, makes it resistant to fragmentation, resulting in fewer and less intense product ions for detection.[8][9] Furthermore, after oral administration, systemic circulating levels of Linaclotide are very low (<50 pg/mL), requiring a highly sensitive assay.[8][9]
Q2: How can I improve the sensitivity of my LC-MS/MS method for Linaclotide?
A2: To enhance sensitivity, consider the following:
-
Sample Preparation: A selective sample preparation technique is crucial. Solid-phase extraction (SPE) with a mixed-mode sorbent, such as Oasis MAX, can effectively remove matrix components and concentrate the analyte.[8][9]
-
Chromatography: Utilize UPLC (Ultra-Performance Liquid Chromatography) with a sub-2-micron column to achieve better peak resolution and signal-to-noise ratios.[9]
-
Mass Spectrometry: Optimize MS parameters carefully. For Linaclotide, multiple charged precursor ions may be observed; selecting the most predominant one (e.g., the 2+ ion at m/z 764) for fragmentation can improve the signal.[8]
Q3: What are some key considerations for quantifying Linaclotide in biological matrices like plasma?
A3: The main consideration is the significant matrix effect from components in plasma that can interfere with the ionization of Linaclotide, leading to ion suppression or enhancement.[10][11] A robust sample cleanup procedure is essential. Additionally, due to the very low expected concentrations, minimizing adsorptive losses during sample handling and using a sensitive mass spectrometer are critical.[9]
Troubleshooting Guide - LC-MS/MS
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Try different mobile phase additives to enhance protonation. |
| Poor fragmentation. | Optimize collision energy. Investigate different precursor ions (e.g., different charge states).[8] | |
| Matrix effects (ion suppression). | Improve sample cleanup (e.g., optimize SPE protocol).[8][9] Use a matrix-matched calibration curve. | |
| High Background Noise | Contamination from sample matrix or system. | Implement a more selective sample preparation method. Clean the ion source and mass spectrometer inlet. |
| Poor Reproducibility | Variability in sample preparation. | Ensure consistent execution of the extraction procedure. Use an internal standard. |
| Inconsistent chromatographic performance. | Check for column degradation and ensure mobile phase is prepared consistently. |
Experimental Protocol: UPLC-MS/MS for Linaclotide in Plasma
This protocol is based on a published method for the quantification of Linaclotide in human plasma.[8][9]
-
Sample Preparation (SPE):
-
Sorbent: Oasis MAX 96-well µElution plate.
-
Wash Steps: 5% Ammonium hydroxide (B78521) in water, followed by methanol.
-
Elution: With an appropriate acidic organic solvent.
-
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
Column: ACQUITY UPLC HSS PFP 1.8 µm.
-
Mobile Phase: Gradient elution with water and acetonitrile containing an appropriate modifier (e.g., formic acid).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: m/z 764 (2+ charge state).
-
Product Ion: m/z 182.
-
Quantitative Data Summary: UPLC-MS/MS Method
The following table summarizes the performance of a UPLC-MS/MS method for Linaclotide in plasma.[9]
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
| Linear Dynamic Range | 10–4000 pg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Accuracy | 85–115% |
| Precision (CV) | < 15% |
Immunoassay Methods
Frequently Asked Questions (FAQs) - Immunoassays
Q1: Are immunoassays commonly used for the quantitative validation of Linaclotide itself?
A1: Based on available literature, direct immunoassays for Linaclotide quantification in method validation are not commonly reported. Immunoassays, such as competitive ELISAs, have been used to measure the downstream product of Linaclotide's activity, cyclic GMP (cGMP), in biological samples to assess its pharmacological effect.[1]
Q2: What are the general challenges when developing an immunoassay for a peptide like Linaclotide?
A2: General challenges for peptide immunoassays that would apply to Linaclotide include:
-
Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the antibody-antigen binding, leading to inaccurate results.[2][9][12][13] Sample dilution or specific blocking buffers may be needed to mitigate these effects.
-
Cross-Reactivity: Antibodies raised against Linaclotide might also recognize its metabolites or related endogenous peptides, leading to a lack of specificity.[14] Thorough validation with potential cross-reactants is necessary.
-
Sensitivity: Achieving the low picogram-per-milliliter sensitivity required for in-vivo samples can be challenging.
-
High-Dose Hook Effect: In sandwich immunoassays, very high concentrations of the analyte can paradoxically lead to a lower signal, potentially causing underestimation if samples are not appropriately diluted.[15]
Q3: How can I troubleshoot a high background signal in my ELISA?
A3: A high background can be caused by several factors:
-
Insufficient Blocking: Ensure the blocking buffer is effective and the incubation time is adequate.
-
Inadequate Washing: Increase the number of wash steps or the volume of wash buffer to remove unbound reagents.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrating the antibodies to find the optimal concentration is recommended.
-
Contamination: Ensure all reagents and plates are free from contamination.
Visualizations
Experimental Workflow and Troubleshooting
The following diagrams illustrate a general workflow for Linaclotide analytical method validation and a troubleshooting guide for common issues.
Caption: General workflow for Linaclotide analytical method validation.
Caption: Troubleshooting guide for common Linaclotide analysis issues.
References
- 1. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the matrix effect in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. arp1.com [arp1.com]
- 5. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 6. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genuine and apparent cross-reaction of polyclonal antibodies to proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Open-Label, Long-Term Safety Study of Linaclotide in Patients With Chronic Constipation or Irritable Bowel Syndrome With Constipation | Clinical Research Trial Listing [centerwatch.com]
- 12. researchgate.net [researchgate.net]
- 13. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 15. The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Linaclotide pH Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Linaclotide (B608579).
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of Linaclotide?
A1: Linaclotide exhibits high stability in acidic environments, simulating gastric conditions.[1][2] It is stable for at least 3 hours in simulated gastric fluid (SGF) at pH 1 and is resistant to pepsin hydrolysis.[3][4][5] However, it is susceptible to degradation under hydrolytic conditions, particularly in alkaline environments.[6][7][8] Stress testing has shown that linaclotide degrades more rapidly in basic conditions compared to acidic conditions when subjected to heat.[6][7] The primary degradation pathway in the gastrointestinal tract involves the cleavage of the C-terminal tyrosine to form its principal active metabolite, MM-419447, followed by the reduction of its three disulfide bonds and subsequent proteolysis.[1][2]
Q2: What is the optimal pH range for Linaclotide's activity?
A2: Linaclotide's binding affinity to its receptor, guanylate cyclase-C (GC-C), and its subsequent activation are pH-independent across a broad and physiologically relevant range of pH 5 to 8.[9][10] This pH independence allows linaclotide to be active along the entire length of the intestinal tract.[9]
Q3: Can I expect Linaclotide to be active in the stomach?
A3: While Linaclotide is stable in the acidic environment of the stomach, its therapeutic target, the guanylate cyclase-C (GC-C) receptor, is located on the luminal surface of the intestinal epithelium.[1][2] Therefore, its pharmacological activity is exerted in the intestines, not in the stomach.
Q4: My experiment shows decreased Linaclotide activity at a specific pH. What could be the cause?
A4: While Linaclotide's activity is generally considered pH-independent, several factors in your experimental setup could lead to perceived decreased activity:
-
Degradation: If the experimental buffer is alkaline (pH > 8) and contains other components that could promote hydrolysis or if the experiment is conducted over a prolonged period at elevated temperatures, Linaclotide degradation could occur.
-
Assay Interference: Components of your buffer system at a specific pH might interfere with the downstream measurement of cGMP, the secondary messenger produced upon GC-C activation.
-
Cell Viability: The pH of your cell culture medium could be affecting the viability or physiological state of the intestinal epithelial cells (e.g., T84 cells) used in the assay, thereby impacting their ability to respond to Linaclotide.
Q5: What are the degradation products of Linaclotide under acidic and basic stress conditions?
A5: Under acidic stress (1 N HCl at 60°C for 30 minutes), two primary degradation products have been identified.[6][7] Under basic stress (1 N NaOH at 60°C for 30 minutes), three major degradation products are formed.[6][7] The primary metabolic degradation in the intestine involves the cleavage of the C-terminal tyrosine to form the active metabolite MM-419447.[1][2] Further degradation involves the reduction of the disulfide bonds.[1][2]
Troubleshooting Guides
Issue: Inconsistent Linaclotide Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| pH shift in media | Regularly monitor the pH of the cell culture medium throughout the experiment. Ensure the buffering capacity of your medium is sufficient to maintain a stable physiological pH (typically 7.2-7.4). |
| Linaclotide degradation in stock solution | Prepare fresh stock solutions of Linaclotide in an appropriate solvent and buffer. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, use buffers within the stable pH range. |
| Sub-optimal cell health | Ensure cells are healthy, within a low passage number, and have formed a confluent monolayer if using cell lines like T84. Poor cell health can lead to variable GC-C receptor expression and signaling. |
Issue: Rapid Degradation of Linaclotide in Intestinal Fluid Simulations
| Potential Cause | Troubleshooting Steps |
| High concentration of proteases | The simulated intestinal fluid (SIF) should contain proteases like trypsin and chymotrypsin (B1334515) to mimic physiological conditions. However, excessively high concentrations can lead to unnaturally rapid degradation. Verify the enzyme concentrations in your SIF preparation. |
| Presence of reducing agents | The intestinal lumen has a reducing environment that can break disulfide bonds. Ensure your SIF realistically mimics this environment if studying this aspect of degradation. The presence of strong, non-physiological reducing agents will accelerate degradation. |
| Incorrect pH of SIF | The pH of the small intestine varies along its length. Ensure the pH of your SIF accurately reflects the specific region you are modeling (e.g., duodenum pH ~6.0-6.5, ileum pH ~7.4). |
Data Presentation
Table 1: Summary of Linaclotide Stability Under Stress Conditions
| Condition | pH | Temperature | Duration | Degradation (%) | Degradation Products |
| Acid Hydrolysis | 1 (1 N HCl) | 60°C | 30 min | 8.72 | 2 major products |
| Alkaline Hydrolysis | >13 (1 N NaOH) | 60°C | 30 min | 22.43 | 3 major products |
| Neutral Hydrolysis | Neutral | 60°C | 6 hours | No decomposition | Not applicable |
| Simulated Gastric Fluid | 1 | 37°C | 3 hours | Stable | Not applicable |
| Simulated Intestinal Fluid | ~6.8 | 37°C | 48 min | Half-life | MM-419447 and others |
Data synthesized from stress testing studies.[3][4][5][6][7][11]
Table 2: Linaclotide Binding Affinity (Ki) at Different pH Values
| pH | Binding Affinity (Ki) in nM |
| 5.0 | 1.23 - 1.64 |
| 6.0 | 1.23 - 1.64 |
| 7.0 | 1.23 - 1.64 |
| 8.0 | 1.23 - 1.64 |
Data reflects pH-independent binding to GC-C receptors on human T84 cells.[4][5][9][10]
Experimental Protocols
Protocol 1: Assessing Linaclotide Stability in Simulated Gastric and Intestinal Fluids
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare according to USP standards, typically containing sodium chloride and pepsin, with pH adjusted to ~1.2 with hydrochloric acid.
-
Simulated Intestinal Fluid (SIF): Prepare according to USP standards, typically containing monobasic potassium phosphate, pancreatin, and sodium hydroxide (B78521) to adjust the pH to ~6.8.
-
-
Incubation:
-
Dissolve a known concentration of Linaclotide in both SGF and SIF.
-
Incubate the solutions at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 180 minutes for SGF; 0, 15, 30, 45, 60, 90 minutes for SIF).
-
-
Analysis:
-
Immediately quench the enzymatic activity in the SIF samples (e.g., by adding an organic solvent like acetonitrile (B52724) with trifluoroacetic acid).
-
Analyze the concentration of remaining Linaclotide and the formation of its metabolite (MM-419447) using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
The mobile phase typically consists of a gradient of aqueous buffer (e.g., potassium dihydrogen orthophosphate) and acetonitrile.[6][7] Detection is commonly performed using a photodiode array detector at 220 nm.[6][7]
-
Protocol 2: Evaluating Linaclotide Activity (cGMP Production) in T84 Cells
-
Cell Culture:
-
Culture human colon carcinoma T84 cells to confluence in an appropriate medium.
-
-
Assay Preparation:
-
Wash the confluent cell monolayers with a buffered salt solution.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
-
Linaclotide Treatment:
-
Prepare solutions of Linaclotide at various concentrations in a buffer adjusted to the desired experimental pH (within the range of 5-8).
-
Add the Linaclotide solutions to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cGMP Measurement:
-
Terminate the reaction by lysing the cells.
-
Measure the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP) using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Calculate the EC50 value, which is the concentration of Linaclotide that produces 50% of the maximal cGMP response.
-
Visualizations
Caption: Linaclotide signaling pathway in intestinal epithelial cells.
Caption: Workflow for pH-dependent stability testing of Linaclotide.
Caption: Logical relationship of pH's impact on Linaclotide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Clarification of Linaclotide Pharmacology Presented in a Recent Clinical Study of Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
Navigating Linaclotide Solubility: A Technical Guide for In Vitro Research
For researchers, scientists, and drug development professionals utilizing linaclotide (B608579) in in vitro experiments, ensuring its proper dissolution and stability is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshoot common solubility issues and offers detailed protocols for effective experimental design.
Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C), is sparingly soluble in aqueous solutions, a characteristic that can present challenges in the laboratory setting. Understanding its physicochemical properties and adhering to best practices for its handling are crucial for success.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of linaclotide?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of linaclotide. It is soluble in DMSO at approximately 30 mg/mL. For aqueous-based experiments, a common practice is to first dissolve linaclotide in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS).
Q2: What is the solubility of linaclotide in aqueous buffers like PBS?
A2: Linaclotide is sparingly soluble in aqueous buffers alone. When a stock solution in DMSO is diluted with PBS, a solubility of approximately 0.20 mg/mL can be achieved in a 1:4 DMSO:PBS (pH 7.2) solution. It is not recommended to store aqueous solutions of linaclotide for more than one day.
Q3: Can I dissolve linaclotide directly in cell culture media?
A3: Direct dissolution in cell culture media is not recommended due to linaclotide's poor aqueous solubility and the potential for interaction with media components, which can lead to precipitation. The preferred method is to prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the pre-warmed cell culture medium immediately before use.
Q4: How stable is linaclotide in solution?
A4: Linaclotide is stable in a DMSO stock solution when stored properly at -20°C or -80°C. Aqueous solutions are less stable and should be prepared fresh for each experiment. Studies have shown that linaclotide is labile under acidic (pH < 4.5) and basic (pH > 8.0) conditions. One study indicated that a linaclotide solution is stable for up to 24 hours at room temperature.
Q5: What is the recommended final concentration of DMSO in my cell culture experiment?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO, but it is always best to perform a vehicle control to assess the effect of DMSO on your specific cell line.
Troubleshooting Guide: Linaclotide Precipitation
Encountering precipitation when working with linaclotide can be a frustrating roadblock. This guide addresses common scenarios and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding linaclotide stock to aqueous buffer or media. | "Crashing out" due to poor aqueous solubility. The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous solution can cause the peptide to immediately precipitate. | 1. Use a two-step dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate stock to the pre-warmed aqueous buffer or media while gently vortexing. 2. Decrease the final concentration: The desired final concentration of linaclotide may exceed its solubility limit in the final solution. Try a lower working concentration. |
| Cloudiness or precipitate forms in the cell culture plate after incubation. | Delayed precipitation. This can be due to interactions with media components, especially proteins in fetal bovine serum (FBS), or changes in pH over time in the incubator. | 1. Reduce serum concentration: If using serum-containing media, try reducing the FBS percentage or switching to a serum-free medium for the duration of the experiment, if your cells can tolerate it. 2. Test in different media: The composition of the basal media can influence solubility. If possible, test linaclotide's solubility in different media formulations (e.g., DMEM vs. RPMI-1640). 3. Ensure pH stability: Use a well-buffered medium and ensure your incubator's CO2 levels are stable to maintain the correct pH. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of linaclotide. If the peptide is not fully dissolved, the actual concentration in your experiment will be lower and variable. | 1. Visually inspect your stock solution: Before each use, ensure your DMSO stock solution is clear and free of any visible particles. If crystals are present, gently warm the vial and vortex to redissolve. 2. Prepare fresh dilutions: Always prepare fresh dilutions of linaclotide in your aqueous buffer or media for each experiment. Do not store diluted aqueous solutions. |
Quantitative Solubility Data
| Solvent/Buffer | Approximate Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Recommended for primary stock solutions. |
| Water | Sparingly soluble | Not recommended for preparing stock solutions. |
| 1:4 DMSO:PBS (pH 7.2) | ~0.20 mg/mL | Prepare by diluting a DMSO stock into PBS. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data not readily available; empirically determine | Solubility is expected to be low and influenced by media components and serum. It is crucial to perform a solubility test in your specific media and conditions. |
Experimental Protocols
Protocol 1: Preparation of Linaclotide Stock Solution
-
Materials:
-
Linaclotide (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized linaclotide to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro cGMP Assay in T84 Cells
This protocol outlines the measurement of cyclic guanosine (B1672433) monophosphate (cGMP) production in the human colon carcinoma cell line T84 upon stimulation with linaclotide.
-
Cell Culture:
-
Culture T84 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed T84 cells in 24-well plates at a density of 2 x 10^5 cells/well and grow to confluence.
-
-
Assay Procedure:
-
Prepare a fresh serial dilution of linaclotide in serum-free DMEM/F-12 medium from your DMSO stock solution immediately before the experiment. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Wash the confluent T84 cell monolayers twice with pre-warmed PBS.
-
Pre-incubate the cells with a phosphodiesterase inhibitor, such as 0.5 mM isobutylmethylxanthine (IBMX), in serum-free medium for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Remove the pre-incubation medium and add the linaclotide dilutions (and vehicle control) to the respective wells.
-
Incubate the plate at 37°C for the desired time period (e.g., 30 minutes).
-
Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Quantify the intracellular cGMP levels in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the protein content of each well, which can be determined using a standard protein assay (e.g., BCA assay).
-
Visualizing Key Processes
To further aid in understanding the experimental workflow and the underlying biological mechanism of linaclotide, the following diagrams have been generated.
Technical Support Center: Minimizing Variability in Linaclotide Bioassays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and standardized protocols to minimize variability and ensure robust, reproducible results in Linaclotide (B608579) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Linaclotide that the bioassay measures? A1: Linaclotide is a peptide agonist of the Guanylate Cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells[1][2]. The bioassay measures the functional consequence of this interaction: the intracellular accumulation of cyclic guanosine (B1672433) monophosphate (cGMP)[3]. Binding of Linaclotide to GC-C stimulates the conversion of guanosine triphosphate (GTP) to cGMP[2][4]. This increase in intracellular cGMP is the primary endpoint quantified to determine Linaclotide's potency and activity[3].
Q2: Which cell line is most appropriate for a Linaclotide cell-based bioassay? A2: The human colon carcinoma cell line, T84, is widely used and recommended for Linaclotide bioassays[1][3]. These cells endogenously express the GC-C receptor and demonstrate a robust, concentration-dependent increase in intracellular cGMP upon stimulation with Linaclotide[1][3].
Q3: My cGMP assay results show high inter-assay variability. What are the common causes? A3: High inter-assay variability often stems from inconsistencies in cell culture and assay procedures. Key factors include:
-
Cell Passage Number: Using cells of a high passage number can lead to altered receptor expression and signaling response. It is critical to use cells within a consistent, low-passage range.
-
Cell Confluency: Seeding cells at different confluencies can significantly impact results. Assays should be performed at a consistent confluency (e.g., 80-90%).
-
Reagent Preparation: Inconsistent reagent concentrations, especially of the detection antibody or standards in cGMP ELISA kits, can cause significant variability. Prepare fresh reagents and use aliquots to avoid multiple freeze-thaw cycles[5].
-
Procedural Timing: Strict adherence to incubation times for cell stimulation, lysis, and ELISA steps is crucial for reproducibility[5].
Q4: I am observing a high background signal in my cGMP ELISA. How can I reduce it? A4: A high background signal can mask the specific signal from Linaclotide stimulation. Common causes and solutions include:
-
Insufficient Washing: Inadequate washing between ELISA steps fails to remove unbound antibodies or reagents. Increase the number or duration of wash steps[5].
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to the plate. Ensure that a high-quality, compatible blocking buffer is used for an adequate amount of time[5].
-
Antibody Cross-Reactivity: In cGMP assays, the anti-cGMP antibody may cross-react with cAMP, which is often present at much higher concentrations[6]. Using a highly specific monoclonal anti-cGMP antibody is recommended to minimize this issue[6].
Q5: The assay signal (fold-change in cGMP) is lower than expected. What could be the issue? A5: Low signal or sensitivity can lead to false negatives or inaccurate potency measurements. Consider the following:
-
Suboptimal Reagent Concentrations: The concentration of the detection antibody or the Linaclotide stock solution may be incorrect. Verify all concentrations and ensure the quality of the reagents[5].
-
Cell Health: Unhealthy or stressed cells will not respond optimally. Ensure proper cell culture techniques and check for signs of stress or contamination.
-
Phosphodiesterase (PDE) Activity: Intracellular cGMP is rapidly degraded by PDEs. Including a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the pre-incubation and stimulation steps can significantly increase the cGMP signal by preventing its degradation.
Experimental Protocols & Data
Key Experimental Parameters
This table summarizes critical parameters for performing a cell-based cGMP assay for Linaclotide using T84 cells.
| Parameter | Recommended Value/Condition | Notes |
| Cell Line | T84 (Human Colorectal Carcinoma) | Endogenously expresses the target receptor, GC-C[1][3]. |
| Cell Seeding Density | 2.5 x 10⁵ cells/well | For a standard 24-well plate; should be optimized for other plate formats. |
| Culture Medium | DMEM/F-12 (1:1), 10% FBS, 1% Pen-Strep | Standard growth medium. |
| Assay Medium | Serum-free medium (e.g., DMEM/F-12) | Serum can interfere with the assay; cells are serum-starved prior to stimulation. |
| PDE Inhibitor | 0.5 mM IBMX | Pre-incubate with cells for 15-30 minutes prior to adding Linaclotide. |
| Linaclotide Stimulation | 30 minutes at 37°C | A 30-minute stimulation is sufficient to see robust cGMP accumulation[4]. |
| Reported EC₅₀ | ~99 nM | The effective concentration for 50% of maximal cGMP accumulation in T84 cells[3]. |
| Cell Lysis | 0.1 M HCl or 5% TCA | Acidic solutions stop enzymatic activity (PDEs, GC-C) and lyse cells[7]. |
| cGMP Quantification | Competitive ELISA or RIA | Use a highly specific monoclonal antibody for cGMP[6]. |
Detailed Protocol: cGMP Accumulation Bioassay
-
Cell Culture:
-
Culture T84 cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed 2.5 x 10⁵ cells per well in a 24-well plate and allow them to adhere and grow to 80-90% confluency (typically 48-72 hours).
-
-
Assay Procedure:
-
Wash the cell monolayer twice with pre-warmed, serum-free medium.
-
Pre-incubate the cells in 0.5 mL of serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Prepare serial dilutions of Linaclotide in assay medium (serum-free medium with PDE inhibitor).
-
Remove the pre-incubation medium and add the Linaclotide dilutions to the wells. Include a vehicle control (assay medium only).
-
Incubate the plate for exactly 30 minutes at 37°C[4].
-
-
Cell Lysis and Sample Collection:
-
Aspirate the Linaclotide-containing medium from the wells.
-
Immediately add 200 µL of 0.1 M HCl to each well to lyse the cells and stop the reaction.
-
Incubate at room temperature for 10-15 minutes with gentle shaking.
-
Scrape the wells to ensure complete lysis and collect the lysate. Centrifuge the lysate to pellet cellular debris.
-
-
cGMP Quantification:
-
Quantify the cGMP concentration in the supernatant using a commercial cGMP competitive immunoassay kit (e.g., ELISA) according to the manufacturer's instructions.
-
Ensure the kit utilizes a highly specific monoclonal antibody to prevent cross-reactivity with cAMP[6].
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration for each sample.
-
Normalize the data (e.g., as a percentage of the maximal response) and plot the concentration-response curve using a four-parameter logistic regression to determine the EC₅₀ value.
-
Visual Guides: Workflows and Pathways
Linaclotide Signaling Pathway
References
- 1. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 2. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 3. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. cGMP EIA Kit - No Acetylation - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 7. Bioactivity of oral linaclotide in human colorectum for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in Linaclotide LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of Linaclotide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects and ensure accurate and robust quantification of Linaclotide in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of Linaclotide?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of Linaclotide, a 14-amino acid peptide, components from biological matrices like plasma (e.g., phospholipids (B1166683), salts, and proteins) can co-elute and interfere with the ionization process.[1][4][5] This interference can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[6][7][8] Given that Linaclotide is present at very low concentrations in systemic circulation (<50 pg/mL), mitigating matrix effects is critical for reliable quantification.[9][10][11]
Q2: I'm observing significant ion suppression and poor sensitivity in my Linaclotide analysis. What are the likely causes and how can I troubleshoot this?
A2: Significant ion suppression in Linaclotide analysis is often caused by endogenous matrix components, particularly phospholipids, which are not effectively removed during sample preparation.[5][12] Peptides like Linaclotide can be challenging to analyze via LC-MS/MS due to lower sensitivity from poor gas-phase transfer and fragmentation.[9]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Protein precipitation alone is often insufficient for removing phospholipids.[13] Consider more rigorous sample cleanup techniques.
-
Optimize Chromatography: Ensure chromatographic separation of Linaclotide from the regions where matrix components, especially phospholipids, typically elute.[1][14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[15]
Sample Preparation Strategies to Mitigate Matrix Effects
Effective sample preparation is the most critical step in reducing matrix effects. Below is a comparison of common techniques.
Q3: Which sample preparation method is most effective for reducing matrix effects in Linaclotide analysis?
A3: Solid Phase Extraction (SPE) is generally superior to protein precipitation (PPT) and liquid-liquid extraction (LLE) for minimizing matrix effects in peptide analysis.[4][13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective for selectively extracting Linaclotide while removing a high degree of interfering matrix components.[13]
Comparison of Sample Preparation Techniques
| Technique | Mechanism | Advantage | Disadvantage | Effectiveness for Linaclotide |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple and fast. | Ineffective at removing phospholipids and other endogenous components, leading to significant matrix effects.[13] | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide clean extracts. | Can have low recovery for polar peptides like Linaclotide; requires significant method development.[13] | Moderate |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity and provides the cleanest extracts, significantly reducing matrix effects.[13][16] | More complex and time-consuming than PPT. | High |
Detailed Experimental Protocols
Protocol 1: Mixed-Mode Solid Phase Extraction (SPE) for Linaclotide from Human Plasma
This protocol is adapted from validated methods for Linaclotide quantification and is designed to maximize the removal of phospholipids and other interferences.
Materials:
-
Oasis MAX 96-well µElution plate (or equivalent mixed-mode anion exchange SPE sorbent)
-
Human plasma containing Linaclotide
-
Stable Isotope-Labeled Linaclotide (Internal Standard)
-
5% Ammonium (B1175870) hydroxide (B78521) in water
-
Elution solvent (e.g., 2% formic acid in acetonitrile/methanol)
-
Water (LC-MS grade)
Procedure:
-
Pre-treatment: Thaw plasma samples and vortex. Spike with the internal standard.
-
Conditioning: Condition the SPE plate wells with methanol followed by water.
-
Loading: Load the pre-treated plasma samples onto the SPE plate.
-
Washing:
-
Wash with 200 µL of 5% ammonium hydroxide in water.
-
Wash with 200 µL of methanol.
-
-
Elution: Elute Linaclotide with two 50 µL aliquots of the elution solvent.
-
Dilution: Dilute the eluate with 100 µL of water before injection into the LC-MS/MS system.
Visualizing the SPE Workflow
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. chromatographyonline.com [chromatographyonline.com]
strategies to improve Linaclotide recovery during sample extraction
Welcome to the technical support center for optimizing linaclotide (B608579) recovery during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the bioanalysis of linaclotide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of linaclotide from biological matrices.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Non-Specific Binding (NSB): Peptides like linaclotide are prone to adsorbing to surfaces such as glass or certain plastics, leading to significant analyte loss.[1][2] | - Use polypropylene (B1209903) or other low-binding microplates and pipette tips.[1] - Consider using sample containers with high-performance surfaces designed for low peptide binding.[1] - Minimize sample transfer steps to reduce surface contact. |
| Protein Binding: Linaclotide may bind to proteins in the plasma matrix, preventing its efficient extraction.[1] | - Pretreat the plasma sample to disrupt protein binding. Diluting the plasma 1:1 with a solution like 4% phosphoric acid or 5% ammonium (B1175870) hydroxide (B78521) can be effective.[1] - For stronger protein binding, more aggressive denaturation with agents like Guanidine HCl or Urea may be necessary.[1] | |
| Poor Solubility: Linaclotide's solubility can be a factor, especially after elution in organic solvents.[1] | - To prevent precipitation, limit the organic solvent concentration in the final extract to no more than 75%.[2] - Use solubility-enhancing modifiers in your reconstitution solvent, such as 1% to 10% of an acid (e.g., formic acid, TFA) or a base (e.g., ammonium hydroxide).[1] | |
| Inefficient Solid-Phase Extraction (SPE): The choice of SPE sorbent and the protocol itself are critical for good recovery. | - Utilize a mixed-mode SPE sorbent, such as the Oasis MAX, which employs both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity. - Ensure proper conditioning and equilibration of the SPE plate before loading the sample. - Optimize the wash and elution steps. A weak wash might not remove interferences, while a strong wash could lead to analyte loss. The elution solvent must be strong enough to desorb the analyte completely. | |
| High Variability in Results | Inconsistent Sample Handling: Variability in pre-analytical handling can introduce significant errors. | - Standardize all sample handling procedures, from collection and storage to the extraction workflow. - Ensure consistent timing for each step of the extraction process. |
| Analyte Degradation: Linaclotide is susceptible to proteolytic degradation in certain environments.[3][4] | - Work quickly and keep samples on ice to minimize enzymatic activity. - Consider the addition of protease inhibitors to the sample, although this should be validated to ensure no interference with the assay. | |
| Matrix Effects (Ion Suppression/Enhancement) | Co-elution of Endogenous Components: Phospholipids and other matrix components can interfere with the ionization of linaclotide in the mass spectrometer. | - Employ a selective sample preparation technique like mixed-mode SPE to effectively remove interfering substances. - Optimize the chromatographic separation to resolve linaclotide from co-eluting matrix components. |
Frequently Asked Questions (FAQs)
Q1: Why is linaclotide challenging to analyze by LC-MS/MS?
A1: Linaclotide presents several analytical challenges. As a cyclic peptide with 14 amino acids and three disulfide bonds, it has low MS sensitivity due to inefficient transfer into the gas phase and limited fragmentation.[5] Its structure, with 14 chiral centers, also adds to the complexity. Furthermore, its susceptibility to non-specific binding, protein binding, and proteolytic degradation requires careful optimization of sample handling and extraction procedures.[1][3]
Q2: What is the most effective SPE sorbent for linaclotide extraction from plasma?
A2: A mixed-mode sorbent, specifically the Oasis MAX (Mixed-Mode Anion Exchange), has been shown to be highly effective. This type of sorbent utilizes both reversed-phase and anion-exchange retention mechanisms, providing enhanced selectivity for separating linaclotide from complex plasma matrix components.
Q3: How can I prevent non-specific binding of linaclotide during sample preparation?
A3: To mitigate non-specific binding, it is crucial to avoid glass containers and use polypropylene or specially designed low-binding tubes and plates.[1] Minimizing the number of transfer steps and avoiding sample dry-down and reconstitution steps can also reduce analyte loss.[1] Using a µElution plate format, for example, allows for elution in a small volume that can be directly diluted and injected, bypassing the need for evaporation.[1]
Q4: What are the key stability considerations for linaclotide during sample handling?
A4: Linaclotide is relatively stable in acidic conditions, similar to the gastric environment.[6][7] However, it is susceptible to proteolytic degradation in the intestinal environment, which can also occur in biological samples if not handled properly.[3][4] It is recommended to process samples promptly and at low temperatures to minimize enzymatic activity.
Q5: What is the primary active metabolite of linaclotide and should I be monitoring it?
A5: The primary and only pharmacologically active metabolite of linaclotide is MM-419447 (or Des-Tyr14), which is formed by the cleavage of the C-terminal tyrosine.[7][8] In many in vivo studies, MM-419447 is the predominant peptide recovered.[6] Therefore, depending on the goals of your study, simultaneous quantification of both linaclotide and MM-419447 may be necessary.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of Linaclotide from Human Plasma
This protocol is based on a validated method for the quantification of linaclotide from plasma samples.
Materials:
-
Oasis MAX 96-well µElution plate
-
Human plasma samples
-
4% Phosphoric Acid in water
-
5% Ammonium Hydroxide in water
-
Elution Solvent (specific composition to be optimized, e.g., a mixture of organic solvent with an acid or base)
-
Polypropylene collection plate
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
In a polypropylene well plate, add 300 µL of plasma.
-
Add 300 µL of 4% phosphoric acid in water to the plasma.
-
Vortex to mix thoroughly. This step is crucial for disrupting protein binding.
-
-
SPE Plate Conditioning:
-
Place the Oasis MAX 96-well µElution plate on a vacuum manifold.
-
Condition the wells by adding 200 µL of methanol, followed by 200 µL of water. Allow the solvent to pass through the sorbent by gravity or with a gentle vacuum. Do not let the wells dry out.
-
-
Sample Loading:
-
Load the entire pre-treated plasma sample (approximately 600 µL) onto the conditioned SPE plate.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Wash Steps:
-
Wash the sorbent with 200 µL of 5% ammonium hydroxide in water to remove polar interferences.
-
Wash the sorbent with 200 µL of methanol to remove non-polar interferences. Apply a vacuum to dry the wells after the final wash step.
-
-
Elution:
-
Place a clean polypropylene collection plate inside the vacuum manifold.
-
Add two aliquots of 50 µL of the elution solvent to each well.
-
Allow the elution solvent to soak for a few minutes before applying a vacuum to elute the analyte into the collection plate.
-
-
Final Preparation for LC-MS/MS Analysis:
-
To the 100 µL of eluate, add 100 µL of water to reduce the organic solvent concentration.
-
Vortex the collection plate to mix.
-
The sample is now ready for injection onto the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes recovery data from various stages of a typical linaclotide extraction protocol. Note that specific recovery percentages can vary based on the exact protocol, reagents, and laboratory conditions.
| Extraction Strategy | Analyte | Matrix | Reported Recovery (%) | Key Optimization Parameters |
| Mixed-Mode SPE (Oasis MAX) | Linaclotide | Human Plasma | >85% (Typical) | Pre-treatment with 4% H3PO4, optimized wash and elution steps. |
| Protein Precipitation (PPT) | Peptides (General) | Plasma | Highly Variable (Often <50%) | Choice of organic solvent (e.g., acetonitrile), solvent-to-plasma ratio. |
| Liquid-Liquid Extraction (LLE) | Peptides (General) | Plasma | Variable | pH adjustment of the aqueous phase, choice of immiscible organic solvent. |
Visualizations
Caption: Linaclotide sample extraction workflow using SPE.
References
- 1. waters.com [waters.com]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. Improving the Gastrointestinal Stability of Linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Head-to-Head Preclinical Comparison of Linaclotide and Lubiprostone for Functional Constipation and Visceral Pain
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of linaclotide (B608579) and lubiprostone (B194865), two prominent therapeutic agents for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC). This analysis is based on experimental data from various preclinical models, offering insights into their mechanisms of action and comparative performance.
This guide synthesizes data on the effects of linaclotide and lubiprostone on key preclinical endpoints: intestinal fluid secretion, visceral hypersensitivity, and gastrointestinal transit. Detailed experimental protocols for the key assays cited are also provided to aid in the design and interpretation of future studies.
Mechanism of Action at a Glance
Linaclotide and lubiprostone employ distinct molecular pathways to achieve their therapeutic effects. Linaclotide is a guanylate cyclase-C (GC-C) agonist.[1][2] Its binding to the GC-C receptor on the apical surface of intestinal epithelial cells leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] This, in turn, activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[2] The increased luminal fluid content softens stool and accelerates gastrointestinal transit.[1][3][4] Furthermore, extracellular cGMP is thought to act on submucosal neurons to reduce the activity of pain-sensing nerves, thereby alleviating visceral pain.[5][6]
Lubiprostone, a bicyclic fatty acid derived from prostaglandin (B15479496) E1, activates type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[7][8] This activation also promotes chloride secretion into the intestinal lumen, leading to an increase in intestinal fluid and facilitating bowel movements.[7][8] While its primary mechanism is centered on fluid secretion, some studies suggest it may also have effects on smooth muscle contraction.[9]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the efficacy of linaclotide and lubiprostone on key endpoints.
Intestinal Fluid Secretion
| Drug | Model | Dosing | Endpoint | Result | Reference |
| Linaclotide | Rat ligated intestinal loop | ≥ 5 µg/kg (oral) | Fluid secretion | Significant, dose-dependent increase | [3][4] |
| Lubiprostone | Guinea pig small intestine (Ussing chamber) | 1-3000 nM (mucosal application) | Short-circuit current (Isc) | Concentration-dependent increase (EC50: 42.5 nM) | [7] |
| Lubiprostone | Guinea pig colon (Ussing chamber) | 1-3000 nM (mucosal application) | Short-circuit current (Isc) | Concentration-dependent increase (EC50: 31.7 nM) | [7] |
Visceral Hypersensitivity
| Drug | Model | Dosing | Endpoint | Result | Reference |
| Linaclotide | Rat TNBS-induced colitis | Not specified | Abdominal contractions (in response to colorectal distension) | Significantly decreased | [10][11][12] |
| Linaclotide | Rat acute partial restraint stress | Not specified | Colonic hypersensitivity | Significantly decreased | [11][12] |
| Linaclotide | Rat acute water avoidance stress | Not specified | Colonic hypersensitivity | Significantly decreased | [11][12] |
| Linaclotide | Rat protamine sulfate-induced bladder-colon cross-sensitization | 3 µg/kg/day for 7 days (oral) | Abdominal contractions (in response to colorectal distension) | Attenuated hyperalgesia to control levels | [5] |
| Lubiprostone | Rat models | Not specified | Visceral pain | Limited preclinical data available. Clinical studies suggest pain reduction may be secondary to improved stool consistency. | [13] |
Gastrointestinal Transit
| Drug | Model | Dosing | Endpoint | Result | Reference |
| Linaclotide | Rat | ≥ 5 µg/kg (oral) | Gastrointestinal transit rate | Significant, dose-dependent increase | [3][4] |
| Linaclotide | Mouse | 100 µg/kg (oral) | Small bowel transit time (charcoal meal) | Significantly accelerated | [10] |
| Lubiprostone | Dog | 24 µg or 48 µg (oral) | Gastric emptying and small bowel transit | Accelerated GI motility and enhanced contractions | [14] |
| Lubiprostone | Human (clinical study) | 48 µ g/day | Colonic transit time | No significant difference from placebo | [13] |
Experimental Protocols
Detailed methodologies for key preclinical assays are provided below.
Intestinal Fluid Secretion (Ligated Intestinal Loop Model)
Objective: To measure the pro-secretory effect of a compound by quantifying fluid accumulation in a ligated segment of the small intestine in vivo.
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the small intestine.
-
Ligate the jejunum at two points approximately 10 cm apart, creating a closed loop. Ensure the blood supply to the loop is not compromised.
-
Inject the test compound (linaclotide or lubiprostone at various doses) or vehicle directly into the ligated loop.
-
Suture the abdominal wall and allow the animal to recover from anesthesia.
-
After a predetermined time (e.g., 4 hours), euthanize the animal.
-
Carefully dissect the ligated loop, measure its length, and weigh it.
-
Calculate the fluid accumulation as the ratio of the loop weight (in g) to its length (in cm).
Visceral Hypersensitivity (Colorectal Distension Model)
Objective: To assess visceral pain by measuring the animal's response to mechanical distension of the colon and rectum.
Animals: Male Wistar rats (250-300 g).
Procedure:
-
Electrode Implantation (for electromyography - EMG):
-
A few days prior to the experiment, surgically implant Teflon-coated wire electrodes into the external oblique abdominal muscle to record the visceromotor response (VMR). The wires are tunneled subcutaneously and externalized at the back of the neck.
-
-
Colorectal Distension:
-
On the day of the experiment, insert a flexible balloon catheter (e.g., 4-5 cm long) into the descending colon via the anus, with the end of the balloon approximately 1 cm from the anal verge.
-
Secure the catheter to the tail with tape.
-
Allow the animal to acclimate in a small enclosure.
-
Administer the test compound or vehicle at a specified time before distension.
-
Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded or randomized manner. Each distension is maintained for a set duration (e.g., 10-20 seconds) with a rest period in between.
-
-
Data Acquisition and Analysis:
-
Record the EMG activity during the distension periods. The VMR is quantified as the number of abdominal muscle contractions or the area under the curve of the EMG recording.
-
An increase in the VMR compared to baseline or a vehicle-treated group indicates visceral hypersensitivity. A reduction in the VMR in a hypersensitive model indicates an anti-nociceptive effect.
-
Gastrointestinal Transit (Charcoal Meal Model)
Objective: To measure the rate of transit of a non-absorbable marker through the small intestine.
Animals: Male mice or rats, fasted for 18-24 hours with free access to water.
Procedure:
-
Administer the test compound (linaclotide or lubiprostone) or vehicle orally.
-
After a specific time (e.g., 30-60 minutes), administer a charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia) orally.
-
After a further set time (e.g., 20-30 minutes), euthanize the animal by cervical dislocation.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum, avoiding stretching.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pylorus.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Summary and Conclusion
Preclinical data robustly supports the efficacy of both linaclotide and lubiprostone in increasing intestinal fluid secretion, a key mechanism for alleviating constipation. Linaclotide demonstrates a clear, dose-dependent effect on both intestinal secretion and gastrointestinal transit in rodent models.[3][4] A significant body of preclinical evidence also highlights linaclotide's ability to attenuate visceral hypersensitivity in various models of inflammatory and stress-induced pain.[5][10][11][12]
Lubiprostone also effectively stimulates intestinal secretion in a concentration-dependent manner.[7] Preclinical data on its effects on gastrointestinal transit are available, though less extensive than for linaclotide.[14] Notably, there is a comparative scarcity of preclinical studies specifically investigating the direct effects of lubiprostone on visceral hypersensitivity. Existing clinical evidence suggests that the observed reduction in abdominal pain with lubiprostone may be a secondary consequence of improved bowel function.[13]
References
- 1. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of Action in Functional Constipation | LINZESS® (linaclotide) [linzesshcp.com]
- 3. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lubiprostone does not influence visceral pain thresholds in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Anti-Linaclotide Antibody Immunoassays: Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Linaclotide (B608579), a guanylate cyclase-C (GC-C) agonist, is a therapeutic peptide indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). As with all therapeutic proteins, linaclotide can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). The presence of ADAs can have clinical implications, potentially affecting the drug's efficacy and safety. Therefore, robust and specific immunoassays are crucial for detecting and characterizing these antibodies during drug development and clinical monitoring. This guide provides a comparative overview of the key considerations for anti-linaclotide antibody immunoassays, with a focus on specificity and potential cross-reactivity with structurally related peptides.
Understanding Linaclotide and its Analogs
Linaclotide is a 14-amino acid synthetic peptide that is structurally related to the endogenous guanylin (B122020) peptides, uroguanylin (B126073) and guanylin.[1][2] Another synthetic GC-C agonist, plecanatide, is also structurally similar. These peptides share a conserved sequence of cysteine residues that form intramolecular disulfide bonds, which are critical for their biological activity.[2][3] The structural similarities and differences between these peptides are key factors in assessing the cross-reactivity of anti-linaclotide antibodies.
Table 1: Structural Comparison of Linaclotide and Related Peptides
| Peptide | Amino Acid Sequence | Number of Amino Acids | Number of Disulfide Bonds |
| Linaclotide | CCEYCCNPACTGCY | 14 | 3 |
| Plecanatide | NDECELCVNVACTGCL | 16 | 2 |
| Human Uroguanylin | NDD CEL CVN VACTGCL | 16 | 2 |
| Human Guanylin | PGTCEICAYAACTGC | 15 | 2 |
Note: Amino acid sequences are represented by their single-letter codes. Cysteine residues involved in disulfide bonds are critical for the peptides' three-dimensional structure and receptor binding.
Immunoassays for Anti-Linaclotide Antibody Detection
The most common format for detecting ADAs against therapeutic peptides like linaclotide is the bridging immunoassay.[4][5] In this assay, the bivalent ADA acts as a bridge, connecting a labeled version of the drug (e.g., biotinylated linaclotide) captured on a solid phase (e.g., a streptavidin-coated plate) and a labeled detection molecule (e.g., sulfo-tag or HRP-conjugated linaclotide).
Cross-Reactivity: A Critical Consideration
A significant challenge in the development of anti-linaclotide antibody immunoassays is the potential for cross-reactivity with endogenous peptides like uroguanylin and guanylin, as well as other structurally similar drugs like plecanatide. Cross-reactivity occurs when antibodies generated against linaclotide also recognize and bind to these other peptides. This can lead to false-positive results or an overestimation of the ADA response, complicating the interpretation of immunogenicity data.
A US patent describing the generation of anti-linaclotide antibodies indicates that some antibodies may exhibit cross-reactivity with uroguanylin and guanylin. The patent describes a competition assay where the addition of unlabeled guanylin or uroguanylin could compete with labeled linaclotide for binding to the anti-linaclotide antibodies. While specific quantitative data from peer-reviewed publications is limited, this highlights the importance of assessing cross-reactivity during assay validation.
Experimental Protocols
The development and validation of anti-drug antibody assays should follow regulatory guidelines from agencies such as the FDA and EMA. A tiered approach is typically employed, consisting of screening, confirmatory, and characterization (e.g., titration and neutralizing antibody) assays.
Representative Protocol: Bridging ELISA for Anti-Linaclotide Antibody Screening
This protocol is a general representation and should be optimized for specific laboratory conditions and reagents.
Materials:
-
96-well streptavidin-coated high-capacity plates
-
Biotinylated linaclotide (for capture)
-
Sulfo-tag or HRP-conjugated linaclotide (for detection)
-
Anti-linaclotide antibody positive control
-
Normal human serum (for negative controls and sample dilution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (if using HRP-conjugated detection)
-
Plate reader capable of detecting the chosen label (e.g., chemiluminescence or colorimetric)
Procedure:
-
Coating: Add 100 µL of biotinylated linaclotide (at a pre-optimized concentration in assay diluent) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Sample Incubation: Add 50 µL of assay diluent to each well. Add 50 µL of standards, controls, and patient samples to the appropriate wells. Incubate for 2 hours at room temperature with shaking.
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add 100 µL of labeled (e.g., HRP-conjugated) linaclotide (at a pre-optimized concentration in assay diluent) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Signal Development: If using an HRP-conjugated detection reagent, add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction by adding 100 µL of stop solution.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Confirmatory Assay
To confirm the specificity of a positive screening result, a competition assay is performed. Samples that are positive in the screening assay are pre-incubated with an excess of unlabeled linaclotide before being added to the assay plate. A significant reduction in the signal (typically >50%) compared to the un-spiked sample confirms the presence of specific anti-linaclotide antibodies.
Cross-Reactivity Assessment:
To assess cross-reactivity, the confirmatory assay can be adapted by pre-incubating the positive control or patient samples with increasing concentrations of potentially cross-reacting peptides (e.g., plecanatide, uroguanylin, guanylin). The concentration of the cross-reacting peptide required to achieve a 50% reduction in signal can be compared to that of linaclotide to determine the percentage of cross-reactivity.
Visualizing Key Pathways and Workflows
dot
References
A Comparative Guide to the In Vitro Potency of Linaclotide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of Linaclotide and its analogs, Plecanatide and Dolcanatide. These guanylate cyclase-C (GC-C) agonists are crucial in the development of therapeutics for gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). The following sections present quantitative data, experimental methodologies, and a visualization of the common signaling pathway to facilitate a comprehensive understanding of their mechanism of action.
Comparative In Vitro Potency
The in vitro potency of Linaclotide and its analogs is primarily determined by their ability to stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP) in human colorectal carcinoma T84 cells, which endogenously express the GC-C receptor. The half-maximal effective concentration (EC50) is a key metric for this comparison.
| Compound | Cell Line | Assay | Potency (EC50) |
| Linaclotide | T84 | cGMP Accumulation | 99 nM[1] |
| Plecanatide | T84 | cGMP Production | ~190 nM[2] |
| Dolcanatide | T84 | cGMP Synthesis | 280 nM[3] |
Signaling Pathway of GC-C Agonists
Linaclotide and its analogs share a common mechanism of action. They bind to and activate the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[4][5] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated intracellular cGMP levels then activate protein kinase G-II (PKG-II), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[5] This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by water, which softens the stool and stimulates intestinal transit.[5]
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the potency of Linaclotide and its analogs.
Cyclic GMP (cGMP) Stimulation Assay in T84 Cells
This assay is the primary functional in vitro test to quantify the potency of GC-C agonists.
Objective: To measure the dose-dependent stimulation of intracellular cGMP production by Linaclotide and its analogs in T84 cells.
Materials:
-
T84 human colon carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Linaclotide, Plecanatide, or Dolcanatide stock solutions
-
3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum phosphodiesterase (PDE) inhibitor
-
0.1 M Hydrochloric acid (HCl)
-
Commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Cell Culture: T84 human colon carcinoma cells are cultured in DMEM supplemented with 10% FBS until they form a confluent monolayer in 24-well plates. Experiments should be performed on these confluent monolayers as the GC-C receptor is primarily expressed on the apical surface of these polarized epithelial cells.[2]
-
Pre-incubation: The cell monolayers are washed with PBS. To prevent the degradation of newly synthesized cGMP by intracellular phosphodiesterases, the cells are pre-incubated with a broad-spectrum PDE inhibitor, such as IBMX, for a designated period.[2]
-
Stimulation: The pre-incubation medium is removed, and the cells are then incubated with various concentrations of the GC-C agonist (Linaclotide, Plecanatide, or Dolcanatide), also in the presence of IBMX. A vehicle control (containing IBMX but no agonist) is included. The incubation is typically carried out for 30 minutes at 37°C.[2]
-
Cell Lysis: The reaction is terminated by removing the treatment medium and adding cold 0.1 M HCl to each well to lyse the cells and release the intracellular cGMP.[2]
-
Sample Preparation: The cell lysates are transferred to microcentrifuge tubes and centrifuged to pellet cell debris.[2]
-
cGMP Quantification: The supernatant, containing the cGMP, is collected. The concentration of cGMP is then quantified using a competitive ELISA or radioimmunoassay (RIA).[6]
-
Data Analysis: The measured cGMP concentrations are plotted against the corresponding agonist concentrations. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal cGMP response, is calculated from the resulting dose-response curve to determine the in vitro potency.[4]
References
- 1. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kymeratx.com [kymeratx.com]
Comparative Analysis of Linaclotide's Impact on Gut Microbiota Versus Other IBS-C Treatments
A Guide for Researchers and Drug Development Professionals
The gut microbiota is increasingly recognized as a critical factor in the pathophysiology of Irritable Bowel Syndrome with Constipation (IBS-C) and a potential target for therapeutic intervention. This guide provides a comparative analysis of the effects of Linaclotide (B608579) and other common IBS-C treatments on the gut microbiome, supported by available experimental data.
Linaclotide: A Guanylate Cyclase-C Agonist
Linaclotide is a minimally absorbed, peptide agonist of guanylate cyclase-C (GC-C) that is approved for the treatment of IBS-C.[1] Its primary mechanism of action involves binding to GC-C receptors on the luminal surface of the intestinal epithelium.[2][3] This binding leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen via the cystic fibrosis transmembrane conductance regulator (CFTR).[2][3][4] The increased fluid secretion softens stool and accelerates intestinal transit.[3][4]
Recent research has demonstrated that Linaclotide's therapeutic effects may also be linked to its influence on the gut microbiota. A notable multicenter, prospective, pre-post clinical trial by Zhou et al. investigated the impact of Linaclotide on the gut microbiome of 62 IBS-C patients.[5]
-
Alteration of Gut Microbiome: Six weeks of Linaclotide treatment (290 µg daily) significantly altered the gut microbiome and short-chain fatty acid (SCFA) metabolism.[6][7]
-
Enrichment of Blautia: The most significant change observed was an enrichment of the genus Blautia. The abundance of Blautia after treatment was higher than that in healthy volunteers.[6][7]
-
Correlation with Symptom Relief: Higher efficacy of Linaclotide was associated with this increased abundance of Blautia. A positive correlation was found between Blautia abundance, SCFA concentrations, and improvements in clinical symptoms.[6][7]
-
Therapeutic Potential: These findings suggest that the gut microbiota, particularly Blautia, may be a predictive microbe for symptom relief in IBS-C patients treated with Linaclotide.[6][7][8] Combining Linaclotide with Blautia supplementation could potentially enhance therapeutic outcomes.
Comparative Analysis with Other IBS-C Treatments
While data on the impact of other pharmacological agents on the gut microbiota in IBS-C is limited, we can compare Linaclotide's effects with those of other common interventions like probiotics and dietary modifications.
Probiotics, which are live microorganisms intended to confer a health benefit, are often used by patients with IBS-C.[9]
-
Impact on Microbiota: Probiotic supplementation, particularly with strains of Bifidobacterium and Lactobacillus, has been shown to increase the fecal abundance of these bacteria.[10] A meta-analysis of 10 randomized controlled trials involving 757 IBS-C patients found that probiotics increased the numbers of fecal Bifidobacterium and Lactobacillus at 4 weeks.[10]
-
Clinical Efficacy: The same meta-analysis reported that probiotics significantly improved stool consistency at 8 weeks.[10] However, the evidence for their effect on other IBS-C symptoms like abdominal pain and bloating is less consistent.[9]
A diet low in Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols (FODMAPs) is a common dietary intervention for IBS.
-
Impact on Microbiota: A low-FODMAP diet has been shown to alter the gut microbiota. Notably, it can lead to a reduction in the abundance of beneficial bacteria, particularly Bifidobacterium.[11][12][13] One study observed an increase in Bacteroidetes and a decrease in Firmicutes after 4 weeks of a low-FODMAP diet.[12]
-
Clinical Efficacy: This dietary approach can be effective in reducing symptoms of bloating, gas, and abdominal pain in some individuals with IBS-C.[12][14] However, its long-term effects on the gut microbiome and overall health are still under investigation.[12]
-
Lubiprostone (Amitiza®): Lubiprostone is a chloride channel activator that increases intestinal fluid secretion.[15][16][17] While effective in improving symptoms of IBS-C, there is currently a lack of published clinical trials specifically investigating its impact on the gut microbiota in this patient population.
-
Plecanatide (Trulance®): Similar to Linaclotide, Plecanatide is a guanylate cyclase-C agonist.[1] It has demonstrated efficacy in improving IBS-C symptoms. However, to date, there are no available studies that have reported on its specific effects on the gut microbiome composition in IBS-C patients.
-
Prucalopride (Resolor®, Motegrity®): Prucalopride is a selective 5-HT4 receptor agonist that stimulates colonic motility.[18] It is approved for chronic idiopathic constipation and is sometimes used off-label for IBS-C. There is a lack of data from clinical trials on its direct impact on the gut microbiota in IBS-C patients.
Data Presentation
Table 1: Comparative Effects of IBS-C Interventions on Gut Microbiota
| Intervention | Key Microbial Changes | Supporting Evidence |
| Linaclotide | Significant increase in the abundance of the genus Blautia .[6][7] Altered SCFA metabolism.[6][7] | Multicenter, prospective, pre-post clinical trial (Zhou et al.).[5][6][7][8] |
| Probiotics | Increase in fecal Bifidobacterium and Lactobacillus .[10] | Systematic review and meta-analysis of 10 RCTs.[10] |
| Low-FODMAP Diet | Decrease in the abundance of Bifidobacterium .[11][12][13] Potential increase in Bacteroidetes and decrease in Firmicutes.[12] | Randomized controlled trials and systematic reviews.[12][13][19] |
| Lubiprostone | No data available from clinical trials in IBS-C patients. | - |
| Plecanatide | No data available from clinical trials in IBS-C patients. | - |
| Prucalopride | No data available from clinical trials in IBS-C patients. | - |
Experimental Protocols
Linaclotide and Gut Microbiota Study (Zhou et al.)[5][6][7][8][9]
-
Study Design: A multicenter, prospective, pre-post clinical trial. The trial was registered with the Chinese Clinical Trial Registry (ChiCTR1900027934).[6][7]
-
Patient Population: 62 patients diagnosed with IBS-C according to the Rome IV criteria.
-
Intervention: Patients received a daily oral dose of 290 µg of Linaclotide for six weeks.
-
Data Collection: Fecal samples were collected before and after the six-week treatment period.
-
Microbiota Analysis:
-
Sequencing: 16S rRNA gene sequencing was performed to analyze the composition of the gut microbiota.
-
Metabolomics: Targeted metabolomics were used to measure the concentrations of short-chain fatty acids (SCFAs).
-
Signaling Pathways and Experimental Workflows
Linaclotide Signaling Pathway
Caption: Linaclotide's mechanism of action in intestinal epithelial cells.
Experimental Workflow for Gut Microbiota Analysis
Caption: General workflow for gut microbiota analysis in clinical trials.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 5. Gut microbiota's role in Linaclotide's impact on IBS-C patients :- Medznat [medznat.com.ua]
- 6. The gut microbiota participates in the effect of linaclotide in patients with irritable bowel syndrome with constipation (IBS-C): a multicenter, prospective, pre-post study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Irritable Bowel Syndrome | The gut microbiota participates in the effect of linaclotide in patients with irritable bowel syndrome with constipation (IBS-C): a multicenter, prospective, pre-post study | springermedicine.com [springermedicine.com]
- 9. zoe.com [zoe.com]
- 10. Probiotics improve stool consistency and are well tolerated in IBS-C | MDedge [mdedge.com]
- 11. journals.hh-publisher.com [journals.hh-publisher.com]
- 12. Low-FODMAP Diet for Irritable Bowel Syndrome: Insights from Microbiome [mdpi.com]
- 13. Effects of a low FODMAP diet on the colonic microbiome in irritable bowel syndrome: a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. modifyhealth.com [modifyhealth.com]
- 15. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 16. researchgate.net [researchgate.net]
- 17. Lubiprostone drug found to reduce abdominal pain in IBS-C patients - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. Engineered 5-HT producing gut probiotic improves gastrointestinal motility and behavior disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Randomised Clinical Trial: Gut Microbiome Biomarkers are Associated with Clinical Response to a Low FODMAP Diet in Children with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Linaclotide in a Laboratory Setting: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Linaclotide in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling of Linaclotide Waste
Before initiating any disposal procedure, it is imperative to handle all Linaclotide waste with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective garment is required to prevent skin and clothing contamination.
Work with Linaclotide waste, especially during chemical inactivation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Standard Operating Procedure for Linaclotide Disposal
This Standard Operating Procedure (SOP) outlines the approved methods for the disposal of Linaclotide from a laboratory setting.
2.1. Scope: This SOP applies to all forms of Linaclotide waste generated in the laboratory, including unused neat compound, contaminated labware (e.g., vials, pipette tips), and solutions containing Linaclotide.
2.2. Responsibilities: All laboratory personnel handling Linaclotide are responsible for understanding and adhering to this SOP. The Laboratory Supervisor or Principal Investigator is responsible for ensuring that all personnel are trained on these procedures and that the necessary safety equipment and disposal containers are available.
2.3. Disposal Procedures:
There are two primary disposal pathways for Linaclotide waste, depending on the nature and quantity of the waste:
Pathway A: Direct Disposal of Solid and Contaminated Waste
This pathway is suitable for solid Linaclotide waste (e.g., expired or unused neat compound) and contaminated disposable labware.
-
Segregation: Collect all solid Linaclotide waste and contaminated labware in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Linaclotide," and the accumulation start date.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The preferred method of disposal for bulk Linaclotide is controlled incineration with flue gas scrubbing.[1]
Pathway B: Chemical Inactivation of Liquid Waste
This pathway is recommended for liquid waste containing Linaclotide, such as experimental solutions. Chemical inactivation reduces the pharmacological activity of the peptide before final disposal.
-
Chemical Degradation: Based on stability studies, Linaclotide can be effectively degraded under basic hydrolytic and oxidative conditions. The following procedures should be performed in a chemical fume hood.
-
Alkaline Hydrolysis: Adjust the pH of the Linaclotide solution to be highly alkaline (e.g., by adding 1 N Sodium Hydroxide) and heat to approximately 60°C for at least 30 minutes. This procedure has been shown to result in significant degradation of the peptide.
-
Oxidation: Treat the Linaclotide solution with a strong oxidizing agent, such as 20% hydrogen peroxide, at room temperature.
-
-
Neutralization: After the inactivation period, neutralize the solution as appropriate. For example, if alkaline hydrolysis was used, carefully neutralize the solution with an acid.
-
Disposal of Inactivated Solution: The neutralized, inactivated solution should be collected in a properly labeled hazardous waste container for disposal through a licensed chemical waste contractor. Do not discharge any Linaclotide-containing solutions, treated or untreated, to the sewer system. [1]
2.4. Spill and Decontamination Procedures:
In the event of a Linaclotide spill:
-
Evacuate and Secure: Evacuate the immediate area and prevent others from entering.
-
Personal Protective Equipment: Don appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. For surfaces that are compatible, a 10% bleach solution can be used, followed by a water rinse.
-
Waste Disposal: Dispose of all contaminated cleaning materials as hazardous waste.
Quantitative Data on Linaclotide Degradation
The following table summarizes the degradation of Linaclotide under specific stress conditions, providing a basis for the chemical inactivation protocol.
| Stress Condition | Duration | Temperature | % Degradation | Degradation Products |
| Acid Hydrolysis (1 N HCl) | 30 min | 60°C | 8.72% | Two degradation products observed at RRT 1.36 and 1.21 |
| Alkaline Hydrolysis (1 N NaOH) | 30 min | 60°C | 22.43% | Three major degradation products observed |
| Oxidative (20% H₂O₂) | - | Room Temp | 17.82% | One major degradant peak observed |
| Neutral Hydrolysis (Water) | 6 hours | 60°C | No decomposition | N/A |
| Thermal and Photolytic Stress | - | - | No decomposition | N/A |
Data adapted from a stability-indicating RP-HPLC method development study.
Experimental Protocols
Protocol 4.1: Alkaline Hydrolysis for Linaclotide Inactivation
-
Preparation: In a designated chemical fume hood, place the liquid waste containing Linaclotide into a chemically resistant container (e.g., borosilicate glass).
-
pH Adjustment: While stirring, slowly add 1 N sodium hydroxide (B78521) (NaOH) solution to the waste until a highly alkaline pH is achieved (pH > 12).
-
Heating: Place the container on a hot plate and heat the solution to 60°C. Maintain this temperature for a minimum of 30 minutes.
-
Cooling and Neutralization: Turn off the heat and allow the solution to cool to room temperature. Carefully neutralize the solution by slowly adding an appropriate acid (e.g., 1 N hydrochloric acid) while monitoring the pH.
-
Final Disposal: Transfer the neutralized solution to a labeled hazardous waste container for collection by a licensed waste disposal service.
Mandatory Visualizations
Diagram 5.1: Linaclotide Disposal Workflow
Caption: Decision workflow for the proper disposal of Linaclotide waste.
Diagram 5.2: Signaling Pathway of Linaclotide (for informational purposes)
Caption: Simplified signaling pathway of Linaclotide in intestinal enterocytes.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Linaclotide
For laboratory professionals engaged in drug development and scientific research, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This document provides essential, immediate safety and logistical information for the handling of Linaclotide, a guanylate cyclase-C agonist. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the well-being of all personnel.
Personal Protective Equipment (PPE) for Linaclotide
When handling Linaclotide, especially in its solid or powder form, a comprehensive approach to personal protection is necessary to avoid contact, inhalation, and ingestion.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Standard/Specification Examples |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1][3] | EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical impermeable gloves.[1] Gloves must be inspected prior to use.[1] | EU Directive 89/686/EEC, EN 374[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[1][3][4] | N/A |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A suitable respirator should be used when dust or aerosols are formed.[3][5] | NIOSH/MSHA approved[4] |
Note: Occupational exposure limits for Linaclotide have not been established.[3][4][5] Therefore, it is crucial to handle the substance with care in a well-ventilated area and use engineering controls like fume hoods to minimize exposure.[1][3][5]
Procedural Guidance for Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact. The following step-by-step protocols outline the best practices for managing Linaclotide in a laboratory setting.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean, well-ventilated, and that all necessary PPE is readily available and in good condition.[1] An accessible safety shower and eye wash station are mandatory.[3][5]
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid Linaclotide in a fume hood or other contained ventilation equipment to avoid the formation and dispersion of dust and aerosols.[1][2]
-
Preventing Contamination: Do not eat, drink, or smoke in areas where Linaclotide is handled.[1][6] Wash hands thoroughly after handling the compound.[1][3][6]
-
Storage: Store Linaclotide in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4] It should be stored away from foodstuffs and incompatible materials.[1][2] For long-term stability, recommended storage temperatures are -20°C for one year or -80°C for two years for the powder form.[5]
-
Spill Management: In case of a spill, evacuate personnel to a safe area.[1] Wear full PPE, including respiratory protection.[3][5] Cover the powder spill with a plastic sheet to minimize spreading.[4] Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2] Clean the contaminated surface thoroughly.[4] Discharge into the environment must be avoided.[1]
Disposal Protocol:
-
Waste Collection: Collect all Linaclotide waste, including contaminated consumables and excess compound, in clearly labeled, sealed containers.[1]
-
Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with applicable local, state, and federal laws and regulations.[1]
Experimental Workflow for Safe Handling of Linaclotide
The following diagram illustrates the logical workflow for the safe handling of Linaclotide from receipt to disposal.
Caption: A workflow diagram illustrating the key steps for the safe handling of Linaclotide in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
